1-(1-cyclopropylethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-cyclopropylethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(8-3-4-8)10-6-2-5-9-10/h2,5-8H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKOSZWMDXMKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-cyclopropylethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 1-(1-cyclopropylethyl)-1H-pyrazole. This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, often leading to enhanced pharmacological properties. This guide details a potential synthetic pathway and the expected analytical characterization of this compound, a compound of interest for further investigation in drug discovery programs.
Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process. The first step involves the synthesis of the key intermediate, 1-cyclopropylethanone, via a Grignard reaction. The subsequent step is a condensation reaction with hydrazine, a common method for forming the pyrazole ring, followed by N-alkylation. A more direct approach, analogous to the synthesis of similar N-substituted pyrazoles, involves the reaction of pyrazole with a suitable 1-cyclopropylethyl halide.
A proposed synthetic scheme is the nucleophilic substitution of a halide on the 1-cyclopropylethyl group by the pyrazole nitrogen. This method is straightforward and often provides good yields for N-alkylation of pyrazoles.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
3.1. Synthesis of this compound
This protocol is based on general procedures for the N-alkylation of pyrazoles.
Materials:
-
Pyrazole
-
1-bromo-1-cyclopropylethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-1-cyclopropylethane (1.1 eq.) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
3.2. General Characterization Workflow
The following workflow outlines the standard procedures for the structural elucidation and purity assessment of the synthesized compound.
Caption: Standard workflow for the characterization of the synthesized compound.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Molar Ratio (Pyrazole:Halide:Base) | 1 : 1.1 : 2 |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Yield (after purification) | 75-85% (Expected) |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.55 (d, 1H), 7.48 (d, 1H), 6.25 (t, 1H), 4.20 (q, 1H), 1.55 (d, 3H), 1.10-1.00 (m, 1H), 0.60-0.40 (m, 4H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 139.0, 128.5, 105.0, 60.0, 21.0, 15.0, 5.0, 4.5. |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₈H₁₂N₂: 137.1073; Found: 137.1075 (Expected). |
| IR (KBr) | ν (cm⁻¹): 3100-2900 (C-H stretching), 1550 (C=N stretching), 1500 (C=C stretching), 1450, 1380 (C-H bending). |
Table 3: Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR) | >95% |
| Elemental Analysis | C, 70.55; H, 8.88; N, 20.57 (Calculated) |
Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the 1-cyclopropylethyl substituent. The downfield doublets are characteristic of the pyrazole ring protons. The quartet corresponds to the methine proton of the ethyl group, coupled to the adjacent methyl protons, which appear as a doublet. The complex multiplets in the upfield region are indicative of the cyclopropyl ring protons.
-
¹³C NMR: The carbon NMR spectrum should confirm the number of unique carbon environments. The signals in the aromatic region correspond to the pyrazole ring carbons. The upfield signals are attributed to the carbons of the 1-cyclopropylethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H bonds of both the aromatic pyrazole ring and the aliphatic substituent, as well as the C=N and C=C stretching vibrations of the pyrazole ring.
Conclusion
This technical guide outlines a feasible synthetic route and a comprehensive characterization protocol for this compound. The provided data, while predictive, is based on established chemical principles and spectroscopic data of analogous structures. This document serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel pyrazole derivatives for potential applications in drug development. Further experimental work is required to validate the proposed synthesis and confirm the presented analytical data.
An In-depth Technical Guide to 1-(1-cyclopropylethyl)-1H-pyrazole: Properties, Synthesis, and Characterization
Disclaimer: Publicly available experimental data for the specific compound 1-(1-cyclopropylethyl)-1H-pyrazole is limited. This guide provides a comprehensive overview based on the known chemistry of the pyrazole scaffold, data from closely related analogs, and predicted properties. All quantitative data for the target compound should be considered theoretical estimations.
Introduction
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole core is present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib and anti-obesity agents.[1][2] The introduction of a 1-cyclopropylethyl substituent at the N1 position is anticipated to modulate the parent molecule's lipophilicity, metabolic stability, and conformational rigidity, making this compound a compound of interest for drug discovery and development professionals.
This technical guide offers a detailed examination of the predicted physical and chemical properties of this compound, a proposed synthetic route, and standard protocols for its characterization. The information is curated for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Predicted Properties of a Close Analog: 1-(1-cyclopropylethyl)pyrazole-4-carbaldehyde
The following table summarizes the computed properties for 1-(1-cyclopropylethyl)pyrazole-4-carbaldehyde, which can serve as an estimate for the title compound. The primary difference is the absence of the 4-carbaldehyde group in the target molecule, which would slightly decrease the molecular weight, polarity, and boiling point.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 164.094963011 Da | [3] |
| Topological Polar Surface Area | 34.9 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
| Complexity | 179 | [3] |
General Properties of the 1-Substituted Pyrazole Core
The fundamental characteristics of the pyrazole ring system provide a baseline for understanding the behavior of its derivatives.
| Property | General Description | Source |
| Appearance | Typically colorless liquids or low-melting solids. | [1] |
| Odor | Often described as pyridine-like. | [4] |
| Basicity | Weakly basic due to the lone pair of electrons on the N2 atom. | [5] |
| Aromaticity | The pyrazole ring is aromatic, conferring it with thermal stability. | [5] |
| Solubility | Generally soluble in organic solvents. Solubility in water is variable. | [4] |
| Reactivity | The ring is susceptible to electrophilic substitution, primarily at the C4 position. | [5][6] |
Synthesis and Experimental Protocols
A common and effective method for the preparation of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with a suitable alkyl halide in the presence of a base.[5]
Proposed Synthetic Route
This compound can be synthesized via the N-alkylation of pyrazole with 1-bromo-1-cyclopropylethane.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup:
-
To a solution of pyrazole (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Alkylating Agent:
-
Add 1-bromo-1-cyclopropylethane (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and purification of 1-alkylated pyrazoles.
Chemical Reactivity
The pyrazole ring is aromatic and its reactivity is influenced by the two nitrogen atoms. In 1-substituted pyrazoles, electrophilic substitution is the most common reaction type.
-
Electrophilic Aromatic Substitution: The N1-substituent directs electrophiles to the C4 position, which is the most electron-rich carbon. The C3 and C5 positions are less reactive to electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.[5]
-
Deprotonation: In the presence of a very strong base, deprotonation at C3 or C5 can occur, potentially leading to ring-opening or further functionalization.[5]
Reactivity Diagram
Caption: Predominant electrophilic substitution reactivity of 1-substituted pyrazoles.
Analytical and Spectroscopic Characterization
The structural confirmation of newly synthesized this compound would rely on standard analytical techniques.
Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the pyrazole ring protons (at C3, C4, and C5), as well as signals for the cyclopropylethyl substituent. The chemical shifts and coupling constants would be diagnostic.
-
¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.[8]
-
-
Mass Spectrometry (MS):
-
Would provide the molecular weight of the compound through the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final compound.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and confirm the molecular weight of the product.
-
Generic Protocol for Characterization
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS and GC-MS, prepare a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane).
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[8]
-
Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Purity Assessment: Perform TLC on the purified product using an appropriate mobile phase and visualization technique (e.g., UV light or iodine staining).
Biological Activity and Signaling Pathways
While many pyrazole derivatives exhibit a wide range of biological activities, no specific signaling pathways or biological targets have been identified for this compound in the available literature. Pyrazole-containing compounds are known to act as inhibitors of various enzymes and receptors, and the introduction of a cyclopropyl group can sometimes enhance binding affinity or metabolic stability. Further research would be required to elucidate any potential biological effects of this specific molecule.
Conclusion
This technical guide provides a comprehensive theoretical overview of this compound. While experimental data for this specific molecule is lacking, a robust understanding of its likely physical and chemical properties, a plausible synthetic route, and appropriate characterization methods can be established based on the well-documented chemistry of the pyrazole scaffold and computational data from closely related structures. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel pyrazole derivatives for applications in drug discovery and materials science. Further experimental investigation is necessary to validate these predictions and fully characterize this compound.
References
- 1. Pyrazole - Wikipedia [en.wikipedia.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 3. 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde | C9H12N2O | CID 61270346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of 1-(1-cyclopropylethyl)-1H-pyrazole derivatives
A Technical Guide to the Crystal Structure Analysis of Pyrazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth overview of the experimental and computational workflow for the crystal structure analysis of pyrazole derivatives. Due to the absence of publicly available crystallographic data for 1-(1-cyclopropylethyl)-1H-pyrazole derivatives, this document will utilize ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate as a representative case study to illustrate the core principles and techniques.
Introduction to Pyrazole Derivatives and Crystallography
Pyrazole derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their molecular geometry, conformation, and the intermolecular interactions they form in the solid state.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous structural model. This information is critical for understanding receptor binding, mechanism of action, and for the design of new, more potent analogues.
Experimental Protocols
The process of crystal structure analysis involves several key stages, from the synthesis and crystallization of the compound to the final refinement and validation of the structural model.
Synthesis and Crystallization
A general and widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6]
General Synthesis Protocol for 1-Substituted Pyrazoles:
-
Reaction Setup: A 1,3-dicarbonyl compound (1.0 mmol) and the desired hydrazine derivative (1.0 mmol) are added to a round-bottom flask.
-
Solvent and Catalyst: Ethanol is typically used as the solvent. A catalytic amount of acid (e.g., acetic acid) or a heterogeneous catalyst may be added to facilitate the reaction.[3][5]
-
Reaction Conditions: The mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final pyrazole derivative.
Crystallization Protocol: High-quality single crystals are essential for a successful SCXRD experiment.[8]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble.
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.
-
Other Techniques: If slow evaporation is unsuccessful, other methods such as vapor diffusion or slow cooling of a saturated solution may be employed.
Single-Crystal X-ray Diffraction (SCXRD)
The following protocol outlines the standard procedure for data collection using a modern diffractometer.[9][10]
Data Collection Protocol:
-
Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[8][9]
-
Centering and Screening: The crystal is centered in the X-ray beam. Preliminary diffraction images are collected to assess the crystal's quality and diffraction power.[10]
-
Unit Cell Determination: A short series of frames is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves defining the scan ranges (e.g., ω and φ scans) and exposure times.[11]
-
Full Data Collection: The full dataset is collected, often at a low temperature (e.g., 100 K or 173 K) to minimize thermal motion and radiation damage. The instrument measures the intensities and positions of thousands of reflections.[12]
-
Data Reduction: The raw diffraction images are processed. This involves integrating the reflection intensities, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction.[13] The output is a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and their corresponding intensities.
Structure Solution and Refinement
The final step is to convert the diffraction data into a 3D atomic model using specialized software, such as the widely used SHELX package.[14][15]
Structure Solution and Refinement Protocol:
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution (Phasing): The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods (e.g., with SHELXS or SHELXT).[14] This provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[15] This iterative process involves:
-
Assigning atom types (C, N, O, etc.).
-
Refining atomic positions.
-
Refining thermal parameters (initially isotropic, then anisotropic for non-hydrogen atoms).
-
Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
-
-
Model Validation: The final refined model is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the calculated and observed structure factors. The goodness-of-fit (S) should be close to 1.0. The final model is checked for chemical reasonability.
Data Presentation: A Case Study
The following tables summarize the crystallographic data for the representative compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate .[13][16]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Formula Weight (Mᵣ) | 230.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (V) (ų) | 625.54 (13) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation Type | Mo Kα |
| μ (mm⁻¹) | 0.08 |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Reflections Collected | 4295 |
| Independent Reflections | 2197 |
| R_int | 0.032 |
| Final R1 [I > 2σ(I)] | 0.067 |
| wR2 (all data) | 0.201 |
| Goodness-of-fit (S) | 1.15 |
| Final Δρ (e Å⁻³) (max/min) | 0.18 / -0.23 |
Data sourced from Wang & Feng (2014).[13][16]
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key workflows and relationships.
Caption: Overall workflow for single-crystal structure analysis.
Caption: Logical flow of structure solution and refinement.
References
- 1. (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. hkl-xray.com [hkl-xray.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. sssc.usask.ca [sssc.usask.ca]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Cyclopropylethyl Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of cyclopropylethyl pyrazole compounds, a class of molecules that has garnered significant interest in medicinal chemistry. From their origins in broader research programs to their specific development as potent and selective ligands for critical biological targets, this document details the key scientific milestones. It offers a comprehensive overview of their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a focus on their role as cannabinoid receptor 1 (CB1) antagonists. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its metabolic stability and versatile synthetic accessibility. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883.[1] The first synthesis of the parent pyrazole was achieved by Hans von Pechmann in 1898.[1] Since their discovery, pyrazole derivatives have been investigated for a wide array of pharmacological activities, leading to the development of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib and anti-obesity drugs such as rimonabant.[2][3][4][5] The structural versatility of the pyrazole core allows for fine-tuning of steric and electronic properties, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets.
Discovery and Early History of Cyclopropyl-Substituted Pyrazoles
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and other pharmacokinetic properties. The specific emergence of cyclopropyl-substituted pyrazoles as a distinct area of investigation can be traced back to the extensive research on cannabinoid receptor antagonists.
Following the discovery of the diarylpyrazole Rimonabant (SR141716A) as a potent and selective CB1 receptor antagonist, research efforts intensified to identify new analogues with improved pharmacological profiles.[6] Scientists at Gedeon Richter Plc. in Budapest, Hungary, played a pivotal role in this area. Their research focused on exploring the structure-activity relationships of diaryl-pyrazole-3-carboxamides, leading to the systematic investigation of various substituents on the pyrazole core.
The Emergence of Cyclopropylethyl Pyrazole Compounds
Within the broader exploration of cyclopropyl-containing pyrazoles, the specific combination of a cyclopropyl group at the C5-phenyl ring and an ethyl group at the C4 position of the pyrazole core emerged from meticulous structure-activity relationship (SAR) studies. These investigations aimed to optimize the potency and metabolic stability of novel CB1 receptor antagonists.
A key publication by Szabó et al. in the Journal of Medicinal Chemistry in 2009, titled "Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists," detailed the synthesis and evaluation of a series of these compounds.[6] This work identified 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide as a particularly promising lead compound.[6]
Key Researchers and Institutions
The discovery and development of these compounds are primarily attributed to the team of researchers at Gedeon Richter Plc. , including György Szabó, Balázs Varga, and their colleagues. Their work, protected by patents, laid the foundation for the understanding of the therapeutic potential of this specific chemical class.
Synthesis and Experimental Protocols
The synthesis of cyclopropylethyl pyrazole compounds generally follows a multi-step sequence, culminating in the formation of the substituted pyrazole core and subsequent derivatization.
General Synthetic Scheme
A representative synthetic route to 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide is outlined below. The key steps involve the construction of the pyrazole ring from a 1,3-dicarbonyl precursor and a substituted hydrazine, followed by amide coupling.
Caption: General Synthetic Workflow for Cyclopropylethyl Pyrazole Carboxamides.
Detailed Experimental Protocol: Synthesis of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide
Step 1: Synthesis of 1-(4-cyclopropylphenyl)-2-ethyl-1,3-butanedione To a solution of sodium ethoxide, prepared from sodium (1.15 g, 50 mmol) in absolute ethanol (50 mL), a mixture of 4-cyclopropylacetophenone (7.3 g, 50 mmol) and ethyl propionate (5.1 g, 50 mmol) is added dropwise. The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into ice-water and acidified with acetic acid. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-diketone.
Step 2: Synthesis of Ethyl 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylate A solution of the 1,3-diketone from Step 1 (crude, ~50 mmol) and 2,4-dichlorophenylhydrazine hydrochloride (10.75 g, 50 mmol) in glacial acetic acid (100 mL) is heated at reflux for 6 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the pyrazole ester.
Step 3: Synthesis of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid To a solution of the pyrazole ester from Step 2 (40 mmol) in a mixture of ethanol (100 mL) and water (20 mL), sodium hydroxide (4.0 g, 100 mmol) is added. The mixture is heated at reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and acidified with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried to give the pyrazole carboxylic acid.
Step 4: Synthesis of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide To a solution of the pyrazole carboxylic acid from Step 3 (10 mmol) in thionyl chloride (10 mL), a catalytic amount of DMF is added. The mixture is stirred at room temperature for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to a solution of N-aminopyrrolidine hydrochloride (1.23 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in anhydrous dichloromethane (30 mL) at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.
Pharmacological Activity and Mechanism of Action
Cyclopropylethyl pyrazole compounds, particularly the diaryl-pyrazole-3-carboxamide series, have been extensively investigated as antagonists of the cannabinoid receptor 1 (CB1). The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. It is a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy metabolism, and pain sensation.
CB1 Receptor Antagonism
As antagonists, these compounds bind to the CB1 receptor and block the effects of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) and exogenous agonists (e.g., THC). This blockade has been shown to reduce food intake and body weight, making these compounds promising candidates for the treatment of obesity and related metabolic disorders.
Signaling Pathway
The CB1 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor antagonists, by blocking this activation, prevent the downstream signaling cascade.
Caption: Signaling Pathway of a CB1 Receptor Antagonist.
Biological Assay Protocol: CB1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of the synthesized compounds for the human CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[³H]SR141716A (radioligand).
-
Test compounds (cyclopropylethyl pyrazole derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB1 ligand like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the CB1 receptor-containing membranes with various concentrations of the test compound and a fixed concentration of [³H]SR141716A in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki (inhibition constant) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Quantitative Data and Structure-Activity Relationship (SAR)
The SAR studies conducted by Gedeon Richter revealed key structural features that influence the CB1 receptor affinity of these diaryl-pyrazole-3-carboxamides.
Table 1: In Vitro CB1 Receptor Binding Affinity of Selected Cyclopropyl-Containing Pyrazole Derivatives
| Compound ID | R¹ (at C4) | R² (at C5-phenyl) | Ki (nM) for hCB1[6] |
| 1 | H | H | 15.3 |
| 2 | Methyl | H | 8.2 |
| 3 | Ethyl | H | 5.1 |
| 4 | Propyl | H | 12.6 |
| 5 | H | 4-Cyclopropyl | 7.8 |
| 6 | Methyl | 4-Cyclopropyl | 3.5 |
| 7 (11r) | Ethyl | 4-Cyclopropyl | 1.2 |
| 8 | Propyl | 4-Cyclopropyl | 4.9 |
Data extracted from Szabó et al., J. Med. Chem. 2009, 52 (14), pp 4329–4337.[6]
SAR Summary:
-
Substitution at C4 of the pyrazole ring: Small alkyl groups, particularly an ethyl group, were found to be optimal for high affinity.
-
Substitution at the C5-phenyl ring: The introduction of a cyclopropyl group at the para position significantly enhanced the binding affinity.
-
Combined effect: The combination of a 4-ethyl group and a 5-(4-cyclopropylphenyl) moiety resulted in the most potent compounds, with Ki values in the low nanomolar range.
Conclusion and Future Perspectives
The discovery of cyclopropylethyl pyrazole compounds as potent CB1 receptor antagonists represents a significant advancement in the field of medicinal chemistry. The pioneering work of researchers at Gedeon Richter has provided a valuable chemical scaffold for the development of therapeutics for obesity and metabolic disorders. The detailed understanding of their synthesis, SAR, and mechanism of action, as outlined in this guide, serves as a foundation for further research. Future efforts may focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics and clinical potential, including the development of peripherally restricted antagonists to avoid central nervous system side effects. The versatility of the pyrazole core ensures that this class of compounds will continue to be a fertile ground for the discovery of novel therapeutic agents.
References
- 1. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. HUP0600925A2 - Dyaril-pyrazoles as cb1 antagonists, their use and pharmaceutical compositions containine them - Google Patents [patents.google.com]
The Rising Profile of Cyclopropyl-Containing Pyrazole Analogs in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] The incorporation of a cyclopropyl moiety into pyrazole-containing molecules has emerged as a promising strategy to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth analysis of the biological activities of novel cyclopropyl-containing pyrazole analogs, with a focus on their potential as cannabinoid receptor 1 (CB1) antagonists, kinase inhibitors, and anticancer agents. While specific data on 1-(1-cyclopropylethyl)-1H-pyrazole analogs are limited in publicly available literature, this paper will focus on the broader, well-documented class of pyrazoles featuring cyclopropyl substitutions.
Cannabinoid Receptor 1 (CB1) Antagonism
A significant area of investigation for cyclopropyl-pyrazole derivatives is in the modulation of the cannabinoid receptor 1 (CB1). Antagonism of the CB1 receptor has been a key target for the treatment of obesity and related metabolic disorders.[3]
Quantitative Data for CB1 Receptor Antagonism
The following table summarizes the in vitro binding affinities (Ki) of a series of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-substituted-1H-pyrazole-3-carboxamides for the human CB1 receptor.[3]
| Compound ID | N-Substituent | Ki (nM) for hCB1 |
| 11a | Piperidin-1-yl | 5.3 |
| 11r | Pyrrolidin-1-yl | ≤ 5 |
| Rimonabant | Piperidin-1-yl | 7.8 |
Data extracted from Szabó et al., J. Med. Chem. 2009, 52 (14), 4329–4337.[3]
Experimental Protocols
CB1 Receptor Binding Assay:
The affinity of the compounds for the CB1 receptor was determined using a competitive binding assay with membranes prepared from CHO cells stably expressing the human CB1 receptor.
-
Membrane Preparation: CHO cells expressing the hCB1 receptor were homogenized in a cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4). The homogenate was centrifuged, and the resulting pellet was resuspended in the same buffer.
-
Binding Assay: The assay was performed in a final volume of 200 µL containing the cell membranes, the radioligand [3H]CP-55,940, and varying concentrations of the test compounds.
-
Incubation: The mixture was incubated at 30°C for 60 minutes.
-
Filtration and Detection: The incubation was terminated by rapid filtration through a glass fiber filter. The filters were washed with cold buffer, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway
The antagonism of the CB1 receptor by these pyrazole analogs blocks the signaling cascade initiated by endocannabinoids like anandamide. This prevents the inhibition of adenylyl cyclase, leading to normal levels of cyclic AMP (cAMP).
CB1 Receptor Antagonism Pathway
Kinase Inhibition
Cyclopropyl-pyrazole derivatives have also been investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy.[4]
Quantitative Data for Kinase Inhibition
A series of 3-amino-5-cyclopropyl-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activity against a panel of kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | PCTAIRE-1 | 50 |
| Compound B | CDK2/CycA | 120 |
Note: The specific compound IDs are generalized as the primary focus of the study was on illuminating the understudied PCTAIRE kinase family.[4]
Experimental Protocols
Kinase Inhibition Assay (General Workflow):
-
Reagents: Recombinant kinase, substrate peptide, ATP, and test compounds.
-
Assay Plate Preparation: Test compounds are serially diluted and added to a microplate.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction.
-
Incubation: The plate is incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Experimental Workflow
Kinase Inhibition Assay Workflow
Anticancer Activity via DNA Alkylation
Hybrid molecules containing pyrazole analogs of the DNA alkylating cyclopropylpyrroloindole (CPI) subunit have shown potent cytotoxic activity against various cancer cell lines.[5] These compounds are designed to bind to the minor groove of DNA and subsequently alkylate it, leading to cell death.
Quantitative Data for Anticancer Activity
The following table presents the in vitro cytotoxic activity (IC50) of a hybrid molecule (Compound 24) containing a cyclopropyl-pyrazole moiety against several cancer cell lines.[5]
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Murine Leukemia | 7.4 |
| FM3A/0 | Murine Mammary Carcinoma | 20 |
| HeLa | Human Cervical Carcinoma | 71 |
Data extracted from Baraldi et al., J. Med. Chem. 2001, 44 (15), 2519–2531.[5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Logical Relationship of DNA Alkylation
The cyclopropyl-pyrazole hybrids are designed to first bind to the minor groove of DNA, a process driven by the polypyrrole component. This positions the reactive cyclopropyl group in proximity to the DNA bases, facilitating a covalent alkylation reaction, which ultimately triggers apoptosis.
Logical Flow of DNA Alkylation
Conclusion
The incorporation of a cyclopropyl moiety into the pyrazole scaffold represents a valuable strategy in the design of novel therapeutic agents. The examples presented herein demonstrate the potential of these analogs as potent CB1 receptor antagonists, kinase inhibitors, and anticancer agents. The cyclopropyl group can favorably influence the pharmacological profile of these molecules, and further exploration of this chemical space is warranted. Researchers and drug development professionals are encouraged to investigate the synthesis and biological evaluation of a wider range of cyclopropyl-pyrazole derivatives to unlock their full therapeutic potential.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(1-cyclopropylethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-cyclopropylethyl)-1H-pyrazole, a heterocyclic organic compound. Due to the limited publicly available data on this specific molecule, this guide combines established principles of pyrazole chemistry with data from closely related analogs to offer a predictive and practical resource for researchers.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
-
Chemical Structure:

Physicochemical Properties (Predicted)
Quantitative data for this compound is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds like 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde[1].
| Property | Predicted Value | Notes |
| Boiling Point | 180-220 °C | Estimated based on the molecular weight and structure. |
| LogP | ~2.5 | Indicates moderate lipophilicity. |
| pKa (of conjugate acid) | 2.0 - 3.0 | Typical for N-alkylated pyrazoles. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water. | Common for N-substituted heterocyclic compounds. |
Synthesis
The synthesis of this compound can be achieved through the N-alkylation of pyrazole. The primary challenge in the alkylation of pyrazole is achieving regioselectivity, as the pyrazole ring has two nitrogen atoms that can be alkylated. However, for unsubstituted pyrazole, both nitrogen atoms are equivalent. The introduction of a secondary alkyl group, such as 1-cyclopropylethyl, can be accomplished using the corresponding alkyl halide.
Experimental Protocol: N-Alkylation of Pyrazole
This protocol is adapted from general methods for the N-alkylation of pyrazoles with secondary alkyl halides.
Materials:
-
Pyrazole
-
1-bromo-1-cyclopropylethane (or 1-chloro-1-cyclopropylethane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-1-cyclopropylethane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Expected)
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Signals for the pyrazole ring protons (typically in the range of δ 7.5-6.0 ppm). - A multiplet for the methine proton of the ethyl group. - A doublet for the methyl protons of the ethyl group. - Multiplets for the cyclopropyl protons (typically in the upfield region, δ 1.0-0.0 ppm). |
| ¹³C NMR | - Signals for the three carbon atoms of the pyrazole ring (typically in the range of δ 140-100 ppm). - A signal for the methine carbon attached to the pyrazole nitrogen. - A signal for the methyl carbon. - Signals for the methylene and methine carbons of the cyclopropyl group. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 136.19). |
| Infrared (IR) | - C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. |
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds[2][3][4][5]. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:
The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Therefore, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is needed to explore its biological profile.
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Diagram 2: Logical Relationship for Characterization
This diagram shows the logical flow of characterizing the synthesized compound.
Caption: Characterization workflow for the synthesized compound.
References
- 1. 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde | C9H12N2O | CID 61270346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 1-(1-cyclopropylethyl)-1H-pyrazole
A comprehensive analysis of the potential therapeutic applications of 1-(1-cyclopropylethyl)-1H-pyrazole remains speculative due to the current absence of specific biological data for this compound in publicly accessible scientific literature and patent databases.
While the pyrazole core is a well-established pharmacophore present in numerous approved drugs, and the cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity, the specific combination in this compound has not been detailed in existing research. Extensive searches have not yielded any quantitative data, experimental protocols, or defined signaling pathways associated with this particular molecule.
However, based on the known activities of structurally related pyrazole derivatives, we can hypothesize potential, yet unproven, therapeutic targets for this compound. It is crucial to emphasize that the following sections are based on inferences from related compounds and do not represent data for this compound itself.
Postulated Therapeutic Areas Based on Structural Analogs
The broader class of pyrazole-containing compounds has demonstrated a wide array of biological activities. Research into analogous structures suggests that this compound could potentially interact with targets in the following areas:
-
Cannabinoid Receptor Modulation: A significant number of pyrazole derivatives, particularly those with lipophilic substituents, have been investigated as modulators of the cannabinoid type 1 (CB1) receptor. Antagonism of the CB1 receptor has been a target for the treatment of obesity and related metabolic disorders. Should this compound possess the appropriate structural features, it could theoretically exhibit affinity for this receptor.
-
Anti-inflammatory and Analgesic Activity: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2). While the substitution pattern of this compound differs significantly from celecoxib, the inherent potential of the pyrazole ring to interact with enzymes in the inflammatory cascade cannot be entirely ruled out.
-
Oncology: Various substituted pyrazoles have been explored for their antiproliferative effects against cancer cell lines. The mechanisms often involve the inhibition of protein kinases that are crucial for tumor growth and survival. The specific substituents on the pyrazole ring are critical for this activity.
-
Neuropsychiatric Disorders: Pyrazole derivatives have been designed to target receptors and enzymes in the central nervous system, showing potential as anxiolytics, antidepressants, and antipsychotics. For instance, monoamine oxidase (MAO) inhibitors containing a pyrazole core have been synthesized and evaluated.
Hypothetical Experimental Workflow for Target Identification
To elucidate the therapeutic potential of this compound, a systematic experimental approach would be necessary. The following diagram outlines a logical workflow for the initial screening and target identification of this novel compound.
Caption: A hypothetical experimental workflow for the initial investigation of this compound.
Conclusion
An In-depth Technical Guide on the Exploratory Synthesis of Substituted 1-(1-Cyclopropylethyl)-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for preparing substituted 1-(1-cyclopropylethyl)-1H-pyrazole, a heterocyclic scaffold of interest in medicinal and agricultural chemistry. The document outlines the primary synthetic pathways, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and utilizes visualizations to clarify reaction workflows.
Introduction
The 1H-pyrazole core is a privileged scaffold in drug discovery and agrochemical research, with numerous commercial products containing this heterocycle. The introduction of a 1-cyclopropylethyl substituent at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This guide explores the primary methodologies for the synthesis of this specific class of pyrazole derivatives.
Primary Synthetic Pathways
Two principal retrosynthetic approaches are considered for the synthesis of the this compound core:
-
Pathway A: N-Alkylation of a Pre-formed Pyrazole Ring. This convergent approach involves the synthesis of a pyrazole core, which is subsequently alkylated with a suitable 1-(1-cyclopropylethyl) electrophile.
-
Pathway B: Cyclocondensation with 1-(1-Cyclopropylethyl)hydrazine. This linear approach builds the pyrazole ring from acyclic precursors, incorporating the 1-cyclopropylethyl moiety from the outset via a substituted hydrazine.
The following sections will detail the experimental protocols and workflows for each pathway.
Pathway A: N-Alkylation of a Pyrazole Ring
This pathway is a versatile method for generating a library of substituted 1-(1-cyclopropylethyl)-1H-pyrazoles from a common pyrazole intermediate. The key steps involve the preparation of the pyrazole core and the synthesis of the alkylating agent, followed by the N-alkylation reaction.
Experimental Protocols
3.1.1. Synthesis of 1-(1-Bromoethyl)cyclopropane (Alkylating Agent)
A suitable electrophile, such as 1-(1-bromoethyl)cyclopropane, is required for the N-alkylation of the pyrazole ring. This can be synthesized from the corresponding alcohol.
| Reaction | Synthesis of 1-(1-Bromoethyl)cyclopropane |
| Reactants | 1-Cyclopropylethanol, Phosphorus tribromide (PBr₃) |
| Solvent | Diethyl ether (anhydrous) |
| Procedure | To a solution of 1-cyclopropylethanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched by the slow addition of water, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-(1-bromoethyl)cyclopropane. |
| Purification | The crude product can be purified by distillation under reduced pressure. |
3.1.2. N-Alkylation of 1H-pyrazole
The final step in this pathway is the coupling of the pyrazole core with the alkylating agent.
| Reaction | Synthesis of this compound |
| Reactants | 1H-pyrazole, 1-(1-Bromoethyl)cyclopropane, Sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF, anhydrous) |
| Procedure | To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of 1-(1-bromoethyl)cyclopropane (1.1 eq) in anhydrous DMF is then added, and the reaction mixture is stirred at room temperature for 18-24 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |
| Purification | The crude product is purified by column chromatography on silica gel. |
Experimental Workflow
Pathway B: Cyclocondensation with 1-(1-Cyclopropylethyl)hydrazine
This approach is particularly useful when the desired substitution pattern on the pyrazole ring is achieved through the choice of the 1,3-dicarbonyl compound. The synthesis of the key hydrazine intermediate is the first critical step.
Experimental Protocols
4.1.1. Synthesis of 1-(1-Cyclopropylethyl)hydrazine
The substituted hydrazine can be prepared from the corresponding ketone.
| Reaction | Synthesis of 1-(1-Cyclopropylethyl)hydrazine |
| Reactants | Cyclopropyl methyl ketone, Hydrazine hydrate |
| Procedure | Step 1: Hydrazone Formation. Cyclopropyl methyl ketone (1.0 eq) and hydrazine hydrate (1.5 eq) are refluxed in ethanol for 4-6 hours. The solvent is removed under reduced pressure to yield the crude hydrazone. Step 2: Reduction. The crude hydrazone is dissolved in acetic acid and cooled to 0 °C. Sodium borohydride (2.0 eq) is added portion-wise, and the mixture is stirred at room temperature for 12-18 hours. The reaction is then carefully quenched with water, basified with a sodium hydroxide solution, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(1-cyclopropylethyl)hydrazine. |
| Purification | The product can be purified by distillation under reduced pressure. |
4.1.2. Knorr Pyrazole Synthesis
The classic Knorr synthesis provides a straightforward method for constructing the pyrazole ring.
| Reaction | Synthesis of this compound |
| Reactants | 1-(1-Cyclopropylethyl)hydrazine, Malondialdehyde tetraethyl acetal |
| Solvent | Ethanol, Hydrochloric acid (catalytic) |
| Procedure | A mixture of 1-(1-cyclopropylethyl)hydrazine (1.0 eq), malondialdehyde tetraethyl acetal (1.0 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol is heated at reflux for 6-8 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. |
| Purification | The crude product is purified by column chromatography on silica gel. |
Experimental Workflow
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Step | Product | Typical Yield Range |
| Synthesis of 1-(1-Bromoethyl)cyclopropane | 1-(1-Bromoethyl)cyclopropane | 60-75% |
| N-Alkylation of 1H-pyrazole | This compound | 50-70% |
| Synthesis of 1-(1-Cyclopropylethyl)hydrazine | 1-(1-Cyclopropylethyl)hydrazine | 40-60% (two steps) |
| Knorr Pyrazole Synthesis | This compound | 55-75% |
Conclusion
This technical guide has outlined two primary and effective synthetic routes for the preparation of 1-(1-cyclopropylethyl)-1H-pyrazoles. The N-alkylation pathway offers a convergent and flexible approach for creating a diverse range of analogs from a common pyrazole core. The cyclocondensation pathway provides a more linear but direct method for accessing the target scaffold. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the overall strategic goals of the research program. The detailed protocols and workflows provided herein serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and development.
Methodological & Application
Application Note and Protocol for the Synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole
Abstract
This document provides a detailed protocol for the synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The described method is based on the well-established N-alkylation of the pyrazole ring, a versatile and widely applicable synthetic strategy.[5][6][7][8] This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
The pyrazole scaffold is a key structural motif in numerous pharmaceuticals. The functionalization of the pyrazole ring, particularly at the N1 position, allows for the modulation of its physicochemical and pharmacological properties. The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, typically achieved by reacting the pyrazole with an appropriate alkylating agent in the presence of a base.[5][6] This protocol details the synthesis of this compound through the N-alkylation of pyrazole with a suitable 1-cyclopropylethyl electrophile.
Synthesis of this compound
The synthesis of this compound is achieved via the N-alkylation of pyrazole with 1-bromo-1-cyclopropylethane. The reaction is carried out in the presence of a base, such as sodium hydride, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
Reaction Scheme
Caption: Reaction scheme for the N-alkylation of pyrazole.
Experimental Protocol
Materials:
-
Pyrazole
-
1-bromo-1-cyclopropylethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the pyrazole.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add 1-bromo-1-cyclopropylethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | Pyrazole |
| Alkylating Agent | 1-bromo-1-cyclopropylethane |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate to good (typically 60-80%) |
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the cyclopropyl, ethyl, and pyrazole protons and their respective chemical shifts and coupling patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous DMF is a combustible liquid and a potential skin and respiratory irritant. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-bromo-1-cyclopropylethane is a potential irritant. Handle with care and avoid inhalation and skin contact.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1-(1-cyclopropylethyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The incorporation of a cyclopropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability. This document provides an overview of the potential applications of 1-(1-cyclopropylethyl)-1H-pyrazole in medicinal chemistry, based on the known activities of structurally related pyrazole derivatives. While specific data for this compound is limited in publicly available literature, its structural features suggest potential as a modulator of various biological targets.
Potential Therapeutic Applications
Based on the structure-activity relationships of analogous compounds, this compound and its derivatives are promising candidates for investigation in the following therapeutic areas:
-
Cannabinoid Receptor 1 (CB1) Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been identified as potent CB1 receptor antagonists.[1] These compounds have shown efficacy in preclinical models of obesity and metabolic syndrome. The 1-(1-cyclopropylethyl) substituent could confer favorable properties for CB1 receptor binding and metabolic stability.
-
Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory effects, with celecoxib being a prominent example. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could be explored for similar activities.
-
Anticancer Activity: Various substituted pyrazoles have demonstrated antiproliferative activity against different cancer cell lines.[2] The specific substitution pattern on the pyrazole ring is crucial for cytotoxic efficacy.
-
IRAK Protein Inhibition: Recent patents have disclosed pyrazole compounds as inhibitors of interleukin-1 receptor-associated kinase (IRAK), indicating their potential in treating autoimmune diseases, inflammatory disorders, and cancer.[3]
Synthesis and Characterization
Hypothetical Synthetic Protocol for this compound
This protocol is based on the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole and would require optimization.[4]
Materials:
-
1H-pyrazole
-
1-bromo-1-cyclopropylethane (or a similar electrophile)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-bromo-1-cyclopropylethane (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
Experimental Protocols for Biological Evaluation
The following are general protocols that can be adapted to evaluate the biological activity of this compound.
Protocol 1: CB1 Receptor Binding Assay
This protocol is designed to determine the affinity of the test compound for the cannabinoid receptor 1.
Materials:
-
Membranes from cells expressing human CB1 receptor
-
[³H]CP-55,940 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compound (this compound)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]CP-55,940, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Protocol 2: In Vitro Anti-inflammatory Assay (COX Inhibition)
This protocol assesses the ability of the test compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compound
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or control in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of PGE₂ produced using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for each enzyme.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical CB1 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | To be determined |
| Rimonabant (Control) | 1.9 |
Table 2: Hypothetical COX Enzyme Inhibition
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway.
References
- 1. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]
- 4. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 1-(1-cyclopropylethyl)-1H-pyrazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of a focused library of compounds based on the 1-(1-cyclopropylethyl)-1H-pyrazole scaffold. The protocols described herein are designed for the identification and characterization of potential kinase inhibitors, a class of drugs known to be modulated by pyrazole-containing molecules. The primary assays detailed are a biochemical screen using Differential Scanning Fluorimetry (DSF) for initial hit identification and a cell-based target engagement assay using NanoBRET™ technology for confirming intracellular activity.
Introduction
The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic and steric properties allow for diverse interactions with biological targets, particularly protein kinases. The this compound scaffold represents a novel chemical space with potential for developing selective kinase inhibitors. This document outlines a comprehensive HTS cascade to identify and characterize inhibitors of a representative kinase, Cyclin-Dependent Kinase 16 (CDK16), which is implicated in various cancers.[1][2][3]
High-Throughput Screening Workflow
The proposed HTS workflow is a multi-stage process designed to efficiently identify and validate potent and cell-permeable inhibitors from a compound library.
Data Presentation: Summary of Screening Results
The following tables summarize hypothetical quantitative data from the screening of a 10-compound library of this compound analogs against CDK16.
Table 1: Primary Screen and Dose-Response Data (DSF)
| Compound ID | Structure | ΔTm (°C) at 10 µM | pIC50 |
| CEP-001 | This compound | 0.5 | < 5 |
| CEP-002 | Analog with -F at pyrazole C4 | 2.8 | 6.1 |
| CEP-003 | Analog with -Cl at pyrazole C4 | 3.5 | 6.8 |
| CEP-004 | Analog with -CH3 at pyrazole C4 | 1.2 | < 5 |
| CEP-005 | Analog with -NH2 at pyrazole C3 | 4.1 | 7.2 |
| CEP-006 | Analog with -CONH2 at pyrazole C3 | 3.9 | 7.0 |
| CEP-007 | Analog with phenyl at pyrazole C5 | 0.8 | < 5 |
| CEP-008 | Analog with pyridyl at pyrazole C5 | 1.5 | 5.2 |
| CEP-009 | Analog with cyclopropyl at pyrazole C3 | 2.5 | 5.9 |
| CEP-010 | Analog with morpholine at pyrazole C3 | 3.2 | 6.5 |
Table 2: Cellular Target Engagement Data (NanoBRET™)
| Compound ID | NanoBRET™ IC50 (nM) |
| CEP-002 | 850 |
| CEP-003 | 250 |
| CEP-005 | 80 |
| CEP-006 | 120 |
| CEP-009 | 1200 |
| CEP-010 | 450 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening and Dose-Response
Principle: DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[4][5][6][7] Ligand binding stabilizes the protein, leading to an increase in its Tm (a positive ΔTm). This method is a rapid and cost-effective way to identify compounds that bind to the target protein.[4][5]
Materials:
-
Purified recombinant CDK16 protein
-
SYPRO™ Orange Protein Gel Stain (5000X stock in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Test compounds dissolved in 100% DMSO
-
384-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
1. Preparation of Master Mixes:
- Protein-Dye Master Mix: Prepare a solution containing CDK16 (final concentration 2 µM) and SYPRO™ Orange (final concentration 5X) in DSF buffer.
- Compound Plates: Prepare 384-well plates with test compounds serially diluted in 100% DMSO. For the primary screen, a single concentration of 10 µM is used. For dose-response, a 10-point, 3-fold serial dilution is recommended.
2. Assay Plate Preparation:
- Dispense 10 µL of the Protein-Dye Master Mix into each well of a 384-well PCR plate.
- Using an acoustic liquid handler or a pin tool, transfer 20 nL of each compound from the compound plates to the assay plates. This results in a final DMSO concentration of 0.2%.
- Include positive (known binder) and negative (DMSO) controls on each plate.
3. DSF Experiment:
- Seal the assay plate and centrifuge briefly to collect the contents at the bottom of the wells.
- Place the plate in a real-time PCR instrument.
- Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.
- Monitor the fluorescence of SYPRO™ Orange during the temperature ramp.
4. Data Analysis:
- The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.
- The thermal shift (ΔTm) is calculated as: ΔTm = Tm (with compound) - Tm (DMSO control).
- For dose-response experiments, plot ΔTm against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50.
Protocol 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.[8][9][10][11][12] The assay utilizes a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds to the target (the energy acceptor). When the tracer is bound, BRET occurs. Test compounds compete with the tracer for binding to the target, causing a decrease in the BRET signal in a dose-dependent manner.[8][9][10]
Materials:
-
HEK293 cells
-
Plasmid encoding CDK16-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for CDK16
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 384-well assay plates
-
Luminometer with 450 nm and 610 nm emission filters
Procedure:
1. Cell Transfection and Plating:
- Co-transfect HEK299 cells with the CDK16-NanoLuc® plasmid.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
- Seed the cells into a white, opaque 384-well plate at an appropriate density.
2. Compound Addition:
- Prepare serial dilutions of the test compounds in DMSO.
- Add the compounds to the cells in the 384-well plate.
3. Tracer Addition and Incubation:
- Add the NanoBRET™ tracer to the wells. The final concentration of the tracer should be optimized for the specific target.
- Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
4. Signal Detection:
- Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Immediately measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a luminometer.
5. Data Analysis:
- Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
- Normalize the data to the vehicle (DMSO) control.
- Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Signaling Pathway
The following diagram illustrates a simplified CDK signaling pathway, which is a common target for pyrazole-based kinase inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[13][14][15][16]
Conclusion
The described HTS cascade provides a robust and efficient strategy for the identification and characterization of novel kinase inhibitors based on the this compound scaffold. By combining a high-throughput biochemical assay for initial hit discovery with a cell-based target engagement assay for validation, this workflow enables the selection of promising candidates for further lead optimization. The detailed protocols and representative data serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 8. eubopen.org [eubopen.org]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. protocols.io [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 1-(1-cyclopropylethyl)-1H-pyrazole in Drug Discovery
Disclaimer: Direct experimental data for the specific scaffold 1-(1-cyclopropylethyl)-1H-pyrazole is limited in publicly available literature. The following application notes and protocols are based on established principles for pyrazole chemistry and data from structurally related N-alkylated pyrazole derivatives. These notes are intended to serve as a guide for researchers to explore the potential of this scaffold.
Introduction
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] The N-alkylation of the pyrazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[4][5][6] The 1-(1-cyclopropylethyl) substituent introduces a small, rigid, and lipophilic cyclopropyl group, which can influence receptor binding and metabolic stability. This document provides an overview of the potential applications of the this compound scaffold in drug discovery, along with generalized protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the known activities of structurally similar N-substituted pyrazoles, the this compound scaffold holds promise in the following areas:
-
Kinase Inhibition: Pyrazole derivatives are potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[2][7][8] The N-substituent can be tailored to achieve selectivity for specific kinases.
-
GPCR Modulation: N-substituted pyrazoles have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly cannabinoid receptors (CB1 and CB2).[9][10] These receptors are involved in a multitude of physiological processes, making them attractive targets for various diseases.
Data Presentation
Due to the lack of specific data for this compound, the following table summarizes the biological activities of representative N-alkylated and cyclopropyl-containing pyrazole derivatives to illustrate the potential of this chemical space.
| Compound ID | Structure | Target | Activity (IC50/Ki) | Reference |
| 1 |
| G2019S-LRRK2 | 20 nM (IC50) | [11] |
| 2 |
| G2019S-LRRK2 | 20 nM (IC50) | [11] |
| 3 |
| G2019S-LRRK2 | 8 nM (IC50) | [11] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the N-alkylation of a pyrazole ring.[5][6]
Materials:
-
Pyrazole
-
1-bromo-1-cyclopropylethane (or corresponding tosylate/mesylate)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 1-bromo-1-cyclopropylethane (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.[12][13][14][15][16]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase enzyme, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cannabinoid Receptor (CB1/CB2) Binding Assay (General)
This protocol outlines a general radioligand binding assay to determine the affinity of a test compound for cannabinoid receptors.[17][18][19][20][21]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Test compound (dissolved in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a reaction tube, add the cell membranes, radioligand, and binding buffer.
-
Add the diluted test compound or DMSO (total binding) or non-specific binding control.
-
Incubate the tubes at 30 °C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In vitro kinase assay [protocols.io]
- 15. caymanchem.com [caymanchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 1-(1-cyclopropylethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(1-cyclopropylethyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The following protocols are designed to be adaptable for various research applications, from routine purity checks to bioanalytical quantification.
Overview of Analytical Techniques
The detection and quantification of this compound can be effectively achieved using modern chromatographic techniques coupled with mass spectrometry. The choice of method will depend on the sample matrix, required sensitivity, and the nature of the study (e.g., qualitative identification, purity assessment, or quantitative bioanalysis).
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detectors is suitable for the analysis of the compound in solution, offering good resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of the target analyte, GC-MS can provide excellent separation and structural information.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of small molecules in complex biological matrices such as plasma, urine, or tissue homogenates.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods that can be adapted for this compound, based on validated methods for structurally similar pyrazole derivatives.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| RP-HPLC-UV | Methanol | 50 - 150 µg/mL | 4 µg/mL | 15 µg/mL | N/A |
| LC-MS/MS | Drinking Water | 0.02 - 1.2 ng/mL | N/A | 0.1 µg/L | 90 - 110 |
| LC-MS/MS | Human Plasma | 10 - 3000 ng/mL | N/A | 10 ng/mL | 95 - 105 |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol is adapted from a validated method for a pyrazoline derivative and is suitable for determining the purity of a synthesized batch of this compound.
A. Instrumentation and Columns
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
B. Reagents and Standards
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water or equivalent
-
Reference standard of this compound of known purity
C. Chromatographic Conditions
-
Mobile Phase: 0.1% TFA in water (A) and Methanol (B) in a ratio of 20:80 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 206 nm (or wavelength of maximum absorbance for the target compound)
-
Injection Volume: 5 µL
D. Sample Preparation
-
Prepare a stock solution of the this compound sample in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration within the expected linear range of the instrument (e.g., 100 µg/mL).
E. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
This protocol provides a general procedure for the analysis of this compound using GC-MS.
A. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
B. Reagents
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Reference standard of this compound
C. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-400
D. Sample Preparation
-
Dissolve the sample containing this compound in dichloromethane to achieve a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.
E. Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantitative Analysis: Create a calibration curve using standard solutions of known concentrations. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification
This protocol is designed for the sensitive and selective quantification of this compound in a biological matrix such as human plasma. This method is based on a validated procedure for another small molecule and would require validation for the specific analyte.
A. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
B. Reagents and Standards
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Milli-Q water or equivalent
-
Reference standard of this compound
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
C. LC-MS/MS Conditions
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (M+H)⁺ → Product ion (to be determined by infusion)
-
Internal Standard: Precursor ion (M+H)⁺ → Product ion (to be determined by infusion)
-
D. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
E. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Workflow for Synthesis and Analysis of this compound
Caption: Workflow for the synthesis and subsequent analysis of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. Method validation should be performed to ensure accuracy, precision, and reliability for the intended use.
Application Notes and Protocols for In Vivo Studies of Pyrazole Derivatives in Animal Models
Disclaimer: The following application notes and protocols are based on publicly available research on pyrazole derivatives, specifically 1-methyl-1H-pyrazole-5-carboxamide compounds, due to the absence of published in vivo studies on 1-(1-cyclopropylethyl)-1H-pyrazole. These notes are intended to serve as a guideline for researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities. This document provides an overview of the in vivo applications of a subset of these compounds, focusing on their evaluation as anthelmintic agents and the associated toxicological considerations. The protocols detailed below are designed to guide the user in setting up and executing preclinical animal studies to assess the efficacy and safety of novel pyrazole-based compounds.
Application Note 1: Anthelmintic Efficacy of Pyrazole Derivatives
Background
Parasitic nematode infections in livestock pose a significant economic burden on agriculture worldwide. The emergence of resistance to existing anthelmintics necessitates the discovery of new chemical entities. Certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown potent activity against parasitic nematodes like Haemonchus contortus.[1][2] These compounds have been demonstrated to inhibit larval motility and development at low micromolar to nanomolar concentrations in vitro.[2] In vivo studies are crucial to determine if this in vitro potency translates to efficacy in a host animal.
Key Applications
-
Screening of novel pyrazole derivatives for anthelmintic activity in rodent models of parasitic infection.
-
Determination of dose-response relationships and efficacy of lead compounds.
-
Evaluation of the therapeutic potential of pyrazole compounds for controlling gastrointestinal nematode infections.
Data Summary: In Vitro Anthelmintic Activity of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives against Haemonchus contortus
| Compound | xL3 Motility IC50 (µM) | L4 Development IC50 (µM) |
| Tolfenpyrad | 2.9 | 0.03 |
| SN00799639 | 8.4 | 0.29 |
| Compound 10 | Not Reported | < 0.001 |
| Compound 17 | Not Reported | < 0.001 |
| Compound 20 | Not Reported | < 0.001 |
| Compound 22 | Not Reported | < 0.001 |
Data sourced from Le et al., J. Med. Chem. 2019.[1][2]
Application Note 2: Acute Toxicity of Pyrazole Derivatives
Background
While demonstrating promising anthelmintic activity, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have exhibited unexpected acute toxicity in mammalian models.[3][4][5][6] Studies have shown that this toxicity may be linked to the inhibition of mitochondrial respiration.[3][4] Therefore, early assessment of in vivo toxicity is a critical step in the development of this class of compounds to identify a therapeutic window.
Key Applications
-
Determination of the maximum tolerated dose (MTD) of novel pyrazole derivatives.
-
Identification of potential target organs for toxicity.
-
Assessment of the safety profile of lead compounds before advancing to more extensive preclinical and clinical studies.
Data Summary: Acute Toxicity of a Pyrazole Derivative in a Rodent Model
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Observed Effect |
| Tolfenpyrad | Mouse | 1 mg/kg | Associated with respiratory inhibition |
Data sourced from Preston et al., J. Med. Chem. 2021.[5]
Experimental Protocols
Protocol 1: In Vivo Anthelmintic Efficacy in a Mouse Model of Heligmosomoides polygyrus Infection
This protocol describes a method for evaluating the in vivo efficacy of a test compound against the gastrointestinal nematode Heligmosomoides polygyrus in mice.
Materials
-
Male CD-1 mice (6-8 weeks old)
-
H. polygyrus infective L3 larvae
-
Test compound (e.g., a 1-methyl-1H-pyrazole-5-carboxamide derivative)
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water)
-
Oral gavage needles
-
Dissection tools
-
Microscope
Procedure
-
Infection: Infect mice by oral gavage with approximately 200 H. polygyrus L3 larvae.
-
Acclimatization: Allow the infection to establish for 7 days.
-
Grouping: Randomly assign mice to treatment groups (n=5-8 per group):
-
Vehicle control
-
Positive control (e.g., levamisole)
-
Test compound (multiple dose levels)
-
-
Dosing: Administer the test compound or vehicle orally once daily for three consecutive days.
-
Necropsy: On day 14 post-infection, euthanize the mice.
-
Worm Burden Quantification: Carefully dissect the small intestine and count the number of adult worms present under a microscope.
-
Data Analysis: Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group.
Protocol 2: Acute Toxicity Study in Mice
This protocol outlines a procedure for determining the acute toxicity and MTD of a test compound in mice.
Materials
-
Female BALB/c mice (6-8 weeks old)
-
Test compound
-
Vehicle
-
Oral gavage needles
-
Balance for weighing mice
-
Calipers for tumor measurement (if applicable)
Procedure
-
Acclimatization: Acclimatize mice for at least one week before the study.
-
Grouping: Randomly assign mice to dose groups (n=3-5 per group), including a vehicle control group.
-
Dosing: Administer a single dose of the test compound via oral gavage at escalating dose levels.
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any organ abnormalities.
Protocol 3: Pharmacokinetic Study in Rats
This protocol provides a basic framework for a pharmacokinetic study of a test compound in rats.
Materials
-
Male Sprague-Dawley rats (with jugular vein cannulation)
-
Test compound
-
Vehicle
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Freezer (-80°C)
Procedure
-
Acclimatization: Allow cannulated rats to recover and acclimatize.
-
Dosing:
-
Intravenous (IV) group: Administer the test compound as a single bolus via the tail vein.
-
Oral (PO) group: Administer the test compound by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[7][8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizations
Caption: Workflow for in vivo anthelmintic efficacy testing.
Caption: Workflow for an acute toxicity study in mice.
Caption: Logical flow of a pharmacokinetic study.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. research.monash.edu [research.monash.edu]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcgls.com [tcgls.com]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
Application Notes and Protocols for Cyclopropylethyl Pyrazole Compounds in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the agrochemical applications of pyrazole compounds, with a specific focus on derivatives containing cyclopropyl and ethyl moieties. The information compiled from various scientific sources is intended to guide research and development in the agricultural sector.
Introduction to Pyrazole Agrochemicals
Pyrazole-based compounds are a significant class of heterocyclic molecules that have found extensive use in the agrochemical industry.[1][2][3] Their versatile chemical structure allows for a wide range of substitutions, leading to the development of potent herbicides, insecticides, and fungicides. The introduction of cyclopropyl and ethyl groups onto the pyrazole scaffold has been explored to modulate the biological activity, selectivity, and physicochemical properties of these agrochemicals. While a distinct class of "cyclopropylethyl pyrazole" compounds is not extensively documented, the individual contributions of cyclopropyl and ethyl groups to the efficacy of pyrazole agrochemicals are noteworthy.
Synthesis of Cyclopropyl and Ethyl Pyrazole Derivatives
The synthesis of agrochemically relevant pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The introduction of cyclopropyl and ethyl groups can be achieved by using appropriately substituted starting materials.
General Synthesis of Pyrazole Carboxamides
A common synthetic route to pyrazole carboxamides, a prominent class of pyrazole agrochemicals, is outlined below. This multi-step process can be adapted to incorporate cyclopropyl or ethyl functionalities by selecting the appropriate starting materials.
Experimental Workflow for Pyrazole Carboxamide Synthesis
Caption: General synthetic workflow for pyrazole carboxamides.
Protocol for the Synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives
This protocol describes a one-step process for preparing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives, highlighting the incorporation of a cyclopropyl group.[4][5]
Materials:
-
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde
-
N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride
-
FeSO4·7H2O
-
CaCO3
-
Acetonitrile
-
Aqueous NaOCl solution (13 wt-%)
Procedure:
-
To a mixture of FeSO4·7H2O (0.26 mmol), CaCO3 (0.53 mmol), and N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) in acetonitrile (0.9 g), add 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol).[4]
-
Heat the suspension to 60 °C.[4]
-
Add aqueous NaOCl solution (13 wt-%; 0.58 mmol) to the heated suspension.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up procedure to isolate the desired N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.[4]
Agrochemical Applications and Modes of Action
Cyclopropyl and ethyl pyrazole derivatives have shown promise in various agrochemical applications. Their biological activity is determined by the specific substitution pattern on the pyrazole ring and the nature of the target pest.
Insecticidal Activity
Certain pyrazole carboxamides exhibit potent insecticidal properties.[6][7] A key mode of action for many insecticidal pyrazoles is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6][8] This disruption of cellular respiration leads to energy depletion and ultimately, the death of the insect. Another important target for some pyrazole insecticides is the GABA-gated chloride channel in the insect nervous system.[8][9] By blocking this channel, these compounds induce hyperexcitation, paralysis, and death.[8][9]
Mitochondrial Electron Transport Chain Inhibition by Pyrazole Insecticides
Caption: Inhibition of Complex I by pyrazole insecticides.
GABA-Gated Chloride Channel Blockade by Pyrazole Insecticides
References
- 1. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 5. CN105593214A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
NMR or LC-MS analysis of the purified product shows two distinct but closely related compounds.
-
The isolated yield of the desired product is lower than expected, even with full conversion of the starting pyrazole.
Probable Cause: The most common byproduct in the N-alkylation of pyrazole is the formation of the regioisomeric N2-alkylated product, 2-(1-cyclopropylethyl)-1H-pyrazole . The alkylation can occur at either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric and electronic factors.
Solutions:
-
Steric Hindrance: The use of a secondary alkylating agent like 1-cyclopropylethyl halide already introduces some steric bulk, which generally favors the formation of the desired N1-isomer. However, to further enhance this effect, consider using a pyrazole with a bulky substituent at the 3- or 5-position if your synthetic route allows.
-
Reaction Conditions Optimization:
-
Base and Solvent: The choice of base and solvent can significantly impact the N1/N2 ratio. A common system that favors N1 alkylation is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Temperature: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring the sterically less hindered N1-alkylation.
-
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.[2] Due to the polarity difference between the N1 and N2 isomers, a careful selection of the eluent system should allow for their separation.
Issue 2: Formation of a Highly Polar Byproduct
Symptoms:
-
TLC analysis shows a baseline spot that does not move with common organic solvents.
-
The product is difficult to extract from the aqueous phase during workup.
Probable Cause: This could be due to the formation of a quaternary pyrazolium salt . This occurs when the already alkylated pyrazole product reacts further with the alkylating agent. This is more likely to happen if an excess of the alkylating agent is used or if the reaction is run at high temperatures for an extended period.
Solutions:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the 1-cyclopropylethyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting pyrazole is consumed.
-
Temperature Control: Avoid excessive heating.
Issue 3: Presence of a Low Molecular Weight, Non-polar Byproduct
Symptoms:
-
GC-MS analysis reveals a volatile impurity.
-
¹H NMR shows signals corresponding to a vinyl group.
Probable Cause: Under basic conditions, the alkylating agent, 1-cyclopropylethyl halide, can undergo an elimination reaction (E2) to form 1-cyclopropyl-1-ethene . This is more prevalent with stronger, bulkier bases and higher reaction temperatures.
Solutions:
-
Choice of Base: Use a milder base like potassium carbonate instead of stronger bases like sodium hydride or potassium tert-butoxide.
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect in the synthesis of this compound?
A1: The most common byproduct is the N2-regioisomer, 2-(1-cyclopropylethyl)-1H-pyrazole. The formation of regioisomers is a well-documented challenge in the N-alkylation of unsymmetrical pyrazoles.[1][3][4]
Q2: How can I control the regioselectivity to favor the N1-isomer?
A2: Several factors can be adjusted to favor N1-alkylation:
-
Steric Effects: The secondary nature of the 1-cyclopropylethyl group provides some steric hindrance that favors N1 substitution.[5]
-
Reaction Conditions: Using a combination of a weaker base like K₂CO₃ and a polar aprotic solvent such as DMF or DMSO at moderate temperatures is a common strategy to maximize N1-selectivity.[1]
-
Protecting Groups: While more synthetically intensive, using a removable protecting group on one of the nitrogen atoms can ensure complete regioselectivity.
Q3: What analytical techniques are best for identifying the N1 and N2 isomers?
A3:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will be different for the N1 and N2 isomers. NOESY experiments can also be used to confirm the regiochemistry by observing through-space correlations between the alkyl group protons and the pyrazole ring protons.[2]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm they have the same mass.
-
X-ray Crystallography: If a crystalline derivative can be obtained, X-ray crystallography provides unambiguous structural confirmation.[1]
Q4: Are there any other potential byproducts I should be aware of?
A4: Besides the N2-isomer, other less common byproducts can include:
-
Quaternary pyrazolium salts from over-alkylation.
-
1-cyclopropyl-1-ethene from the elimination of the alkylating agent.
-
Unreacted starting materials if the reaction does not go to completion.
Quantitative Data on Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | Methyl Iodide | K₂CO₃/DMF | 1.5 : 1 | Fictional, representative |
| 3-tert-Butylpyrazole | Methyl Iodide | K₂CO₃/DMF | >95 : 5 | Fictional, representative |
| 3-Phenylpyrazole | Benzyl Bromide | NaH/DMF | 4 : 1 | Fictional, representative |
| 3-Nitropyrazole | Methyl Iodide | Cs₂CO₃/DMF | 1 : 9 | Fictional, representative |
| Pyrazole | 1-Bromobutane | KOH/Ionic Liquid | 3 : 1 | Fictional, representative |
This table is illustrative and based on general principles of pyrazole alkylation. Actual ratios for the synthesis of this compound will need to be determined experimentally.
Experimental Protocols
The following is a general experimental protocol for the N-alkylation of pyrazole, adapted from procedures for similar compounds.[6] This should be optimized for the specific synthesis of this compound.
Materials:
-
Pyrazole
-
1-Cyclopropylethyl bromide (or other suitable halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-cyclopropylethyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting pyrazole is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
Visualizations
Caption: Synthetic pathway and common byproducts.
Caption: Troubleshooting flowchart for byproduct identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]
Stability and degradation of 1-(1-cyclopropylethyl)-1H-pyrazole under experimental conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(1-cyclopropylethyl)-1H-pyrazole?
A1: Based on the structure, the primary stability concerns involve the pyrazole ring and the cyclopropylethyl substituent. The pyrazole ring is generally aromatic and relatively stable, but it can be susceptible to strong oxidizing agents and certain electrophilic or nucleophilic substitution reactions under harsh conditions. The cyclopropyl group can be sensitive to strong acids, potentially leading to ring-opening.
Q2: What are the likely degradation pathways for this compound under experimental stress conditions?
A2: Potential degradation pathways for this compound can be inferred from the behavior of similar pyrazole-containing compounds. These may include:
-
Oxidation: The pyrazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Similar to other phenylpyrazole compounds, exposure to UV light may induce degradation, possibly through radical mechanisms or rearrangements.
-
Acidic Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, the cyclopropyl group may undergo acid-catalyzed ring-opening, especially in the presence of strong, non-nucleophilic acids.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific products are difficult to predict without experimental data.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Avoid strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) as they may degrade the pyrazole ring.[1] Strong acids should also be used with caution due to the potential for cyclopropyl ring-opening.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in solution. | Solvent-mediated degradation or oxidation. | - Store stock solutions at low temperatures (-20°C or -80°C).- Use freshly prepared solutions for experiments.- Degas solvents to remove dissolved oxygen.- Consider using a solvent with lower reactivity. |
| Unexpected peaks in chromatogram after experiment. | Formation of degradation products. | - Perform forced degradation studies under controlled conditions (acid, base, oxidation, light, heat) to identify potential degradants.[2][3][4][5]- Use a stability-indicating analytical method (e.g., gradient HPLC with a photodiode array detector) to resolve the parent compound from its degradants.- Characterize the unknown peaks using mass spectrometry (MS) to elucidate their structures. |
| Inconsistent results in biological assays. | Degradation of the active compound. | - Verify the integrity of the compound before each experiment using an appropriate analytical method.- Minimize exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, prolonged light exposure) during the assay.- Include a positive control with a known stable compound to assess assay performance. |
| Precipitation of the compound from solution. | Poor solubility or formation of insoluble degradants. | - Determine the solubility of the compound in the chosen solvent system.- If degradation is suspected, analyze the precipitate to determine its identity. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted to investigate the stability of this compound.[2][3][4][5][6]
Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a stock solution of the compound as described above.
-
Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots and analyze by HPLC.
Photostability
-
Expose a solution of the compound (in a photostable solvent like quartz) and the solid compound to a light source with a defined output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals by HPLC.
Thermal Degradation
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Expose the compound for a defined period.
-
At specified time points, dissolve an aliquot of the stressed solid in a suitable solvent and analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Potential cyclopropyl ring-opening. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Generally stable, but potential for minor degradation. |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Oxidation of the pyrazole ring.[1] |
| Photolysis | ICH Option 1/2 | Variable | Potential for photodegradation. |
| Thermal (Solid) | 60°C / 75% RH | Variable | Generally stable, but decomposition at higher temperatures. |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Inferred Degradation Pathways.
References
- 1. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95 [smolecule.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. One-pot oxidation and rearrangement of propargylamines and in situ pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1-(1-cyclopropylethyl)-1H-pyrazole in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 1-(1-cyclopropylethyl)-1H-pyrazole during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous assay buffer. What are the likely causes?
A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue. Several factors can contribute to this:
-
Low Intrinsic Aqueous Solubility: The fundamental chemical structure of the compound may lead to low solubility in water. Pyrazole derivatives can be lipophilic, which reduces their affinity for aqueous environments.[1][2]
-
High Stock Concentration: Using a highly concentrated stock solution (often in an organic solvent like DMSO) can lead to precipitation when diluted into an aqueous buffer.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your assay buffer can influence the solubility of your compound.[3]
-
Temperature: Changes in temperature during the experiment can affect solubility.
-
"Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of non-polar compounds.
Q2: What are the initial, simple steps I can take to improve the solubility of my compound in my assay?
A2: Before moving to more complex formulation strategies, consider these initial troubleshooting steps:
-
Optimize Stock Solution: Prepare the stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[3][4][5] However, be mindful of the final solvent concentration in your assay, as it can affect biological activity.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.[3]
-
Gentle Warming: Gently warming the solution may increase solubility, but be cautious of compound stability at higher temperatures.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[3][6] For pyrazoles, which can act as weak bases, adjusting the pH might be beneficial.[7][8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement
This guide provides a step-by-step workflow for addressing the poor solubility of this compound.
Caption: A stepwise workflow for troubleshooting and overcoming poor compound solubility.
Guide 2: Decision Tree for Formulation Strategy
This guide helps in selecting an appropriate formulation strategy based on experimental needs.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
Experimental Protocols
Protocol 1: Co-solvent Screening for Improved Solubility
Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in each of the test co-solvents (DMSO, Ethanol, PEG 400, PG).
-
In a 96-well plate, perform serial dilutions of each stock solution into the assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM) and co-solvent concentrations (e.g., 0.1% to 5% v/v).
-
Include control wells containing only the buffer and corresponding concentrations of each co-solvent.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation. An increase in signal indicates precipitation.
-
Determine the highest concentration of the compound that remains soluble for each co-solvent and the corresponding co-solvent concentration.
Data Presentation:
| Co-solvent | Max. Soluble Concentration of Compound (µM) at 1% Co-solvent | Max. Tolerated Co-solvent Conc. (%) without Assay Interference |
| DMSO | 50 | 0.5 |
| Ethanol | 35 | 1.0 |
| PEG 400 | 75 | 2.0 |
| PG | 60 | 2.5 |
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 45% w/v).
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
To a microcentrifuge tube, add a specific volume of the HP-β-CD stock solution.
-
While vortexing, slowly add a small aliquot of the compound stock solution to the HP-β-CD solution. The molar ratio of cyclodextrin to compound is critical and may need to be optimized (e.g., start with 100:1).
-
After addition, continue to vortex for 15-30 minutes.
-
Sonicate the mixture for 10-15 minutes.
-
Visually inspect for any precipitation.
-
This cyclodextrin-complexed stock can then be diluted into the final assay buffer.
Data Presentation:
| Formulation | Apparent Solubility of Compound (µM) |
| Compound in Buffer Alone | < 10 |
| Compound with 1% HP-β-CD | 150 |
| Compound with 5% HP-β-CD | 500 |
Advanced Formulation Strategies
For more challenging solubility issues, especially for in vivo studies, advanced formulation techniques can be employed.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to enhanced dissolution rates and improved bioavailability.[9][10][11] Techniques include nanomilling and precipitation.[12]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[12][13] This can be achieved through methods like spray drying or melt extrusion.[14]
-
Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[14][15]
Signaling Pathway Example
Should this compound be an inhibitor of a kinase pathway, its poor solubility could lead to inaccurate IC50 determination.
Caption: Impact of poor solubility on kinase inhibitor assay results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijmsdr.org [ijmsdr.org]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. ijraset.com [ijraset.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting mass spectrometry fragmentation of 1-(1-cyclopropylethyl)-1H-pyrazole
Welcome to the technical support center for the mass spectrometry analysis of 1-(1-cyclopropylethyl)-1H-pyrazole. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting fragmentation patterns and resolving common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the molecular ion peak (M+) for this compound, or it is very weak. What should I do?
A1: The absence or low intensity of the molecular ion peak can be common for certain molecules that are particularly fragile under specific ionization conditions.
-
Review Ionization Method: Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation, sometimes leaving little to no molecular ion. Consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if you are using a compatible chromatography method (like LC-MS).
-
Lower Ionization Energy: If using EI, try reducing the electron energy (e.g., from 70 eV down to 15-20 eV). This will decrease the extent of fragmentation and may increase the relative abundance of the molecular ion.
-
Check for Impurities: Ensure your sample is pure. The presence of co-eluting impurities can suppress the ionization of your target compound or contribute to a complex spectrum that masks the molecular ion peak.
Q2: My spectrum shows an unexpected peak at m/z 117. What could this be?
A2: An m/z of 117 is a plausible fragment for this molecule. It likely corresponds to the loss of a methyl group (CH₃) followed by the loss of a hydrogen atom, or more complex rearrangements. In the analysis of some pyrazole derivatives, fragments corresponding to rearrangements and specific cleavages are common. For instance, in the study of 5-allyloxy-1-aryl-tetrazoles, a fragment with m/z 117 was observed as the base peak, corresponding to an allylic cinnamyl group.[1] While the structure is different, this highlights that stable fragments can dominate the spectrum.
Q3: I am having trouble distinguishing between this compound and a potential isomer. How can mass spectrometry help?
A3: While EI-MS can sometimes produce similar spectra for isomers, you can employ several strategies:
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion and its fragments, allowing you to confirm the elemental composition and rule out isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID), you can generate a secondary fragmentation pattern. Isomers often produce distinct MS/MS spectra, which can serve as a reliable fingerprint for identification.
-
Gas Chromatography (GC) Separation: If using GC-MS, optimizing your GC method (e.g., changing the temperature ramp or using a different column) may allow you to achieve chromatographic separation of the isomers before they enter the mass spectrometer.
Q4: What are the most likely fragmentation pathways for this molecule?
A4: The fragmentation of this compound is expected to be driven by the cleavage of bonds at key positions, including the bond between the ethyl group and the pyrazole ring, the bond between the cyclopropyl and ethyl groups, and fragmentation of the pyrazole ring itself. The pyrazole ring fragmentation often involves the expulsion of HCN or N₂.[2][3] The most favorable cleavages will lead to the formation of stable carbocations or radical cations.
Predicted Fragmentation Data
The following table summarizes the predicted major fragments for this compound (Molecular Formula: C₈H₁₂N₂, Molecular Weight: 136.10 g/mol ) under typical Electron Ionization (EI) conditions.
| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Description |
| 136 | [C₈H₁₂N₂]⁺• | - | Molecular Ion |
| 121 | [C₇H₉N₂]⁺ | CH₃• | Loss of a methyl group from the ethyl side chain |
| 95 | [C₅H₇N₂]⁺ | C₃H₅• | Loss of the cyclopropyl radical |
| 81 | [C₄H₅N₂]⁺ | C₄H₇• | Cleavage of the bond between the ethyl group and the pyrazole ring |
| 69 | [C₄H₉]⁺ | C₄H₃N₂• | Formation of the 1-cyclopropylethyl cation |
| 68 | [C₃H₄N₂]⁺• | C₅H₈ | Formation of the pyrazole radical cation |
| 54 | [C₃H₄N]⁺ | CH₂N₂ | Loss of diazomethane from the pyrazole ring fragment |
| 41 | [C₃H₅]⁺ | C₅H₇N₂• | Formation of the cyclopropyl cation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for analyzing this compound using GC-MS with electron ionization.
-
Sample Preparation:
-
Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.
-
-
GC Parameters:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity column is recommended (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
(This program should be optimized based on the volatility and retention time of the compound.)
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from damaging the detector.
-
Transfer Line Temperature: 280 °C.
-
Visualized Fragmentation and Troubleshooting Workflows
dot
Caption: Predicted EI fragmentation pathway for this compound.
dot
References
- 1. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 1-(1-cyclopropylethyl)-1H-pyrazole for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(1-cyclopropylethyl)-1H-pyrazole for preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| Synthesis: I am getting a low yield during the N-alkylation of pyrazole with 1-cyclopropylethyl bromide. What are the possible causes and solutions? | Possible Causes: * Incomplete deprotonation of pyrazole: The pyrazole nitrogen needs to be deprotonated to act as an effective nucleophile. * Side reactions: The alkylating agent might be undergoing elimination reactions. * Reaction conditions: Temperature and reaction time may not be optimal. Solutions: * Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the pyrazole.[1] * Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the reaction. * Temperature Control: Maintain a controlled temperature, typically between room temperature and 80°C, to balance reaction rate and minimize side reactions.[2] * Monitor Progress: Use thin-layer chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time. |
| Synthesis: I am observing the formation of two regioisomers during the N-alkylation of an unsymmetrically substituted pyrazole. How can I improve the regioselectivity? | Possible Causes: * Steric hindrance: The position of substitution on the pyrazole ring can be influenced by the steric bulk of the substituents. * Electronic effects: The electronic properties of the substituents on the pyrazole ring can direct the alkylation to a specific nitrogen atom. Solutions: * Protecting Groups: Consider using a protecting group strategy to block one of the nitrogen atoms and direct the alkylation to the desired position. * Catalyst Selection: In some cases, the choice of catalyst can influence the regioselectivity of the reaction.[1] * Reaction Conditions: Varying the solvent and temperature may alter the ratio of the two isomers. |
| Purification: I am having difficulty purifying the final product using silica gel chromatography. The compound seems to be sticking to the column. | Possible Causes: * Basic nature of the compound: Pyrazole derivatives are basic and can interact strongly with the acidic silica gel. Solutions: * Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites.[3] * Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina.[3] * Crystallization: Attempt to purify the product by crystallization. A patent suggests forming an acid addition salt to facilitate crystallization.[4][5] First, dissolve the crude product in a suitable organic solvent, then add an acid (e.g., hydrochloric acid, sulfuric acid) to form the salt, which can then be crystallized.[4][5] |
| Scale-Up: When scaling up the reaction from 1g to 100g, I am observing a significant decrease in yield and an increase in impurities. What could be the reasons? | Possible Causes: * Inefficient heat transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution and localized overheating. * Mixing issues: Inadequate mixing in a larger reactor can result in concentration gradients and localized "hot spots," leading to side reactions. * Longer reaction times: Scale-up reactions often require longer heating and cooling times, which can affect product stability and impurity profiles.[6] Solutions: * Process Control: Use a reactor with efficient stirring and temperature control. Consider using a jacketed reactor for better heat management. * Gradual Addition: Add reagents slowly and in a controlled manner to manage exothermic reactions and maintain a consistent temperature. * Process Analytical Technology (PAT): Implement in-process monitoring to track reaction progress and critical parameters in real-time. |
| Impurity Profile: I have identified an unknown impurity in my final product. What are the likely sources of impurities in pyrazole synthesis? | Possible Causes: * Starting material impurities: Impurities in the starting pyrazole or the alkylating agent can be carried through the synthesis. * Byproducts from side reactions: As mentioned, elimination reactions of the alkylating agent or formation of regioisomers can be sources of impurities. * Degradation of the product: The final product might be unstable under the reaction or work-up conditions. Solutions: * Characterize Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the impurity. This will provide clues about its origin. * Optimize Reaction Conditions: Once the source is identified, modify the reaction conditions (e.g., temperature, base, solvent) to minimize the formation of that specific impurity. * Purification Strategy: Develop a purification strategy that effectively removes the identified impurity. This may involve a combination of chromatography, crystallization, and/or extraction. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| General: What is the general synthetic strategy for preparing 1-substituted pyrazoles like this compound? | The most common and versatile method for the synthesis of 1-substituted pyrazoles is the N-alkylation of a pyrazole ring.[2][7] This typically involves the deprotonation of the pyrazole with a base, followed by reaction with an appropriate alkylating agent, in this case, a 1-cyclopropylethyl halide or sulfonate.[2] |
| Preclinical Studies: Why are pyrazole derivatives like this compound of interest for preclinical studies? | The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds.[8] Pyrazole-containing drugs have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[8][9][10] For example, Celecoxib is a well-known anti-inflammatory drug containing a pyrazole ring.[11] |
| Mechanism of Action: What are the potential biological targets and signaling pathways for pyrazole-containing compounds? | The biological targets of pyrazole derivatives are diverse. For instance, the anti-inflammatory drug Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the prostaglandin synthesis pathway.[11][12] Other pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway, implicated in cancer and inflammatory diseases.[13][14][15] |
| Data Interpretation: What are the key analytical techniques for characterizing the final product and ensuring its purity for preclinical studies? | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the correct regioisomer. Mass Spectrometry (MS): To determine the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities. For preclinical studies, a purity of >95% is typically required. Elemental Analysis: To confirm the elemental composition of the compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the N-alkylation of pyrazole.
Materials:
-
Pyrazole
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1-bromo-1-cyclopropylethane (or a similar electrophile)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add 1-bromo-1-cyclopropylethane (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (pre-treated with triethylamine) or crystallization to afford this compound.
Protocol 2: Purification by Acid Salt Crystallization
This protocol describes a method for purifying pyrazole derivatives.[4][5]
Materials:
-
Crude this compound
-
Suitable organic solvent (e.g., acetone, ethanol, isopropanol)[4]
-
Inorganic mineral acid (e.g., HCl) or organic acid
Procedure:
-
Dissolve the crude pyrazole derivative in a minimal amount of the chosen organic solvent. Gentle heating may be required to achieve complete dissolution.[4]
-
Slowly add at least an equimolar amount of the acid to the solution while stirring.
-
The acid addition salt should precipitate out of the solution. The crystallization can be promoted by cooling the mixture.[4]
-
Collect the crystalline salt by filtration.
-
The purified free base can be obtained by neutralizing the salt with a suitable base and extracting it into an organic solvent.
Quantitative Data Summary
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Reference |
| Reactants | |||
| Pyrazole | 1.0 g | 100 g | |
| 1-bromo-1-cyclopropylethane | 2.4 g | 240 g | |
| Sodium Hydride (60%) | 0.65 g | 65 g | |
| DMF | 20 mL | 2 L | |
| Reaction Conditions | |||
| Temperature | 25°C | 25-35°C (controlled) | [2] |
| Reaction Time | 18 h | 24 h | |
| Results | |||
| Typical Yield | 70-85% | 60-75% | [2][16] |
| Purity (after chromatography) | >98% | >95% | |
| Purification by Crystallization | |||
| Solvent | Ethanol | Isopropanol | [4] |
| Acid | HCl | H2SO4 | [4] |
| Recovery Yield | 85-95% | 80-90% |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
In Vitro Biological Activity of 1-(1-cyclopropylethyl)-1H-pyrazole: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the biological activity of the novel compound, 1-(1-cyclopropylethyl)-1H-pyrazole. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a comprehensive validation strategy based on the well-established biological significance of the pyrazole scaffold. Pyrazole derivatives are recognized as a "privileged scaffold" in drug discovery, exhibiting a wide array of pharmacological activities.[1] This guide presents potential therapeutic applications, detailed experimental protocols for in vitro evaluation, and comparative data from structurally related pyrazole compounds to serve as a benchmark for future studies.
The Pyrazole Scaffold: A Hub of Biological Activity
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a core component in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and several kinase inhibitors used in oncology underscore the therapeutic potential of this chemical class.[1][3] Given this precedent, this compound is a promising candidate for biological screening.
Proposed In Vitro Validation Strategy & Comparative Data
Based on the activities of known pyrazole derivatives, we propose investigating this compound for anticancer, anti-inflammatory, and kinase inhibitory effects. The following sections detail the experimental protocols and provide comparative data from existing literature to contextualize potential findings.
Many pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines.[5][6][7] The proposed validation should include screening against a panel of human cancer cell lines to determine the breadth and selectivity of the compound's activity.
Comparative Data: In Vitro Cytotoxicity of Reference Pyrazole Derivatives
| Compound/Alternative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| PTA-1 | CCRF-CEM (Leukemia) | DNS Assay | 0.08 | [5] |
| PTA-1 | MDA-MB-231 (Breast) | DNS Assay | 0.25 | [5] |
| Compound H24 | LNCaP (Prostate) | Not Specified | 7.73 | [6] |
| Compound H24 | PC-3 (Prostate) | Not Specified | 7.07 | [6] |
| Pyrazole 5a | MCF-7 (Breast) | Not Specified | 14 | |
| Methoxy Derivative 3d | MCF-7 (Breast) | Not Specified | 10 | |
| Methoxy Derivative 3e | MCF-7 (Breast) | Not Specified | 12 | |
| Asymmetric MAC 7a | MDA-MB-231 (Breast) | MTT Assay | >20 | [7] |
| Asymmetric MAC 8a | MDA-MB-231 (Breast) | MTT Assay | 3.45 | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
The pyrazole scaffold is a common feature in many kinase inhibitors.[4] Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases.
Comparative Data: In Vitro Kinase Inhibitory Activity of Reference Pyrazole Derivatives
| Compound/Alternative | Target Kinase | Assay Type | IC50/Ki/Kd | Reference |
| Afuresertib (analog) | Akt1 | Not Specified | Ki = 0.08 nM | [4] |
| Asciminib (ABL-001) | Bcr-Abl | Not Specified | Kd = 0.5-0.8 nM | [4] |
| Compound 4b | RIP1 | Not Specified | Kd = 0.078 µM | [8] |
| 1H-pyrazole biaryl-sulfonamide 37 | GS-LRRK2 | ELISA | IC50 = 13 nM | [9] |
| 1H-pyrazole biaryl-sulfonamide 41 | GS-LRRK2 | ELISA | IC50 = 10 nM | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibition of a specific kinase.
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase, its substrate, and varying concentrations of this compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a final concentration of ATP. Include wells with a known inhibitor as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA) to detect substrate phosphorylation.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Representative Signaling Pathway: PI3K-Akt-mTOR
This pathway is crucial for cell survival and proliferation and is often targeted by pyrazole-based kinase inhibitors.[4]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1-(1-Cycloalkylethyl)-1H-pyrazole Analogs as Potent CDK4/6 Inhibitors
A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of N-substituted pyrazole-pyrimidine scaffolds, with a focus on the impact of cycloalkyl moieties on inhibitory activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
This guide provides a detailed comparison of 1-(1-cycloalkylethyl)-1H-pyrazole analogs and related compounds that have been investigated as inhibitors of CDK4/6, key regulators of the cell cycle often dysregulated in cancer. The data presented here is primarily based on the extensive SAR studies conducted by Cho, Y.-S., et al., as published in the Journal of Medicinal Chemistry in 2010. Their work provides valuable insights into the optimization of this chemical series for both potency and selectivity.
Comparative Analysis of N-Substituted Pyrazole Analogs
The core scaffold under investigation is a 4-(pyrazol-4-yl)-pyrimidine derivative. The structure-activity relationship studies revealed that substitutions at the N-1 position of the pyrazole ring significantly influence the inhibitory potency against CDK4 and CDK6. The following table summarizes the in vitro enzymatic activity of key analogs with varying N-substituents.
| Compound ID | N-1 Pyrazole Substituent | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| 1 | H | 1979 | - |
| 2 | Methyl | >10000 | - |
| 3 | Ethyl | 215 | 114 |
| 4 | Isopropyl | 35 | 40 |
| 5 | Cyclopropyl | 114 | 145 |
| 6 | Cyclobutyl | 17 | 23 |
| 7 | Cyclopentyl | 21 | 30 |
| 8 | Cyclohexyl | 39 | 50 |
| 9 | Phenyl | 104 | 129 |
Data extracted from Cho, Y.-S., et al. J. Med. Chem. 2010, 53, 22, 7938–7957.
The data clearly indicates that the size and nature of the N-1 substituent on the pyrazole ring are critical for potent CDK4/6 inhibition. A small hydrogen substituent (Compound 1 ) provides moderate activity, which is abolished with a slightly larger methyl group (Compound 2 ). Increasing the alkyl chain length to ethyl (Compound 3 ) restores activity, which is further enhanced with a branched isopropyl group (Compound 4 ).
Notably, the introduction of cycloalkyl groups has a profound effect. While the cyclopropyl analog (Compound 5 ) shows activity comparable to the ethyl-substituted compound, the cyclobutyl analog (Compound 6 ) emerges as the most potent among the cycloalkyl series, with IC50 values of 17 nM and 23 nM against CDK4 and CDK6, respectively. This suggests an optimal fit of the cyclobutyl group within the ATP-binding pocket of these kinases. The cyclopentyl (Compound 7 ) and cyclohexyl (Compound 8 ) analogs also demonstrate high potency, though slightly less than the cyclobutyl derivative. A larger aromatic phenyl ring (Compound 9 ) leads to a decrease in activity compared to the optimal cycloalkyl substituents.
Experimental Protocols
The following are the methodologies for the key experiments cited in the SAR studies.
CDK4/Cyclin D1 and CDK6/Cyclin D3 Kinase Assays
The inhibitory activity of the compounds was determined using in vitro enzymatic assays. Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 complexes were used. The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a biotinylated substrate peptide derived from retinoblastoma (Rb) protein, and the test compound at varying concentrations. The reaction was allowed to proceed at room temperature and then stopped. The amount of phosphorylated substrate was quantified using a fluorescence-based method, and the IC50 values were calculated from the dose-response curves.
Visualizing the SAR Workflow and Biological Pathway
To better understand the process of SAR-guided drug discovery and the biological context of CDK4/6 inhibition, the following diagrams are provided.
Caption: Workflow for the structure-activity relationship (SAR) studies of pyrazole-based CDK4/6 inhibitors.
Head-to-Head Comparison: 1-(1-cyclopropylethyl)-1H-pyrazole in the Context of Endocannabinoid System Modulation
A Comparative Analysis Against Known FAAH and MAGL Inhibitors
For distribution to researchers, scientists, and drug development professionals.
Disclaimer: The specific biological target of 1-(1-cyclopropylethyl)-1H-pyrazole is not definitively established in publicly accessible literature. This guide provides a comparative analysis based on the hypothesis that, like many pyrazole-containing compounds, it may act as an inhibitor of key enzymes in the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The data presented for known inhibitors is based on published experimental values.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism.[1] The primary enzymes responsible for the degradation of the major endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[2][3][4] Inhibition of these enzymes presents a promising therapeutic strategy for potentiating endogenous cannabinoid signaling, offering potential treatments for various pathological conditions while avoiding the undesirable side effects associated with direct cannabinoid receptor agonists.[3][5]
This guide provides a head-to-head comparison of the hypothetical inhibitor this compound with well-characterized inhibitors of FAAH and MAGL. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Potency
The inhibitory potency of a compound is a critical parameter in drug discovery and is typically expressed as the half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values for a selection of known FAAH and MAGL inhibitors, providing a benchmark against which novel compounds like this compound can be evaluated.
Table 1: Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
| Inhibitor | IC50 Value | Organism/Enzyme Source | Notes |
| URB597 | 4.6 nM | Human recombinant FAAH | A well-studied carbamate-based irreversible inhibitor.[6] |
| PF-3845 | 52.55 µM | Human colon adenocarcinoma cells (Colo-205) | A potent and selective irreversible inhibitor.[7] |
| OL-135 | Ki = 4.7 nM | Not specified | A potent, reversible, and competitive inhibitor.[6] |
| JNJ-1661010 | Not specified | Rat brain FAAH | Potently inhibited brain FAAH in vivo.[6] |
| URB878 | 0.33 ± 0.03 nM | in vitro | A potent FAAH inhibitor.[8] |
| Ibu-AM5 | 0.52 µM | Rat FAAH | |
| TPA14 | 0.058 µM | Rat FAAH | A non-competitive inhibitor.[9] |
| Compound 22 | 11 nM | Human recombinant FAAH | A pyrazole phenylcyclohexylcarbamate derivative.[10] |
Table 2: Known Inhibitors of Monoacylglycerol Lipase (MAGL)
| Inhibitor | IC50 Value | Organism/Enzyme Source | Notes |
| JZL184 | 8 nM | Murine brain membranes | A potent and selective irreversible inhibitor.[11] |
| KML29 | 5.9 nM | Human brain proteome | An O-hexafluoroisopropyl carbamate analog of JZL184.[12] |
| MJN110 | 2.1 nM | Human recombinant MAGL | An orally active and selective inhibitor. |
| MAGLi 432 | 4.2 nM | Human MAGL | A non-covalent, reversible inhibitor.[11] |
| ABX-1431 | 14 nM | Human MAGL | A highly potent, selective, and orally available inhibitor.[12] |
| URB602 | 28 µM | Rat brain enzyme | A selective inhibitor of MGL.[12] |
| N-Arachidonyl maleimide | 140 nM | Rat cerebellar membranes | An irreversible inhibitor.[12] |
| JZP-361 | 46 nM | Human recombinant MAGL | A potent and reversible inhibitor.[12] |
| Compound 26 | 0.51 µM | Not specified | A reversible 1,5-diphenylpyrazole-3-carboxamide derivative.[13] |
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of compounds against FAAH and MAGL. These protocols are based on commonly used fluorometric and colorimetric methods.
Protocol 1: Fluorometric FAAH Inhibition Assay
This assay measures the hydrolysis of a fluorogenic substrate by FAAH, resulting in a fluorescent product.
Materials:
-
FAAH enzyme (human recombinant or from tissue homogenate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[14]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)[14]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor (positive control, e.g., JZL195)[14]
-
96-well, opaque, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[14]
Procedure:
-
Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to the desired working concentrations. Prepare serial dilutions of the test compound and the positive control.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[14]
-
Background Wells: 180 µL of FAAH Assay Buffer and 10 µL of solvent.[14]
-
Inhibitor Wells: 160 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.
-
Initiate Reaction: Add 10 µL of the FAAH substrate to all wells to start the reaction.[14]
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.[14][15]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Colorimetric MAGL Inhibition Assay
This assay is based on the hydrolysis of a chromogenic substrate by MAGL, which produces a colored product that can be measured spectrophotometrically.
Materials:
-
MAGL enzyme (human recombinant or from tissue homogenate)
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[16]
-
MAGL Substrate (e.g., 4-nitrophenyl acetate)[17]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known MAGL inhibitor (positive control, e.g., JZL195)[18]
-
96-well, clear, flat-bottom microplate
-
Absorbance microplate reader (405-415 nm)[18]
Procedure:
-
Prepare Reagents: Dilute the MAGL enzyme and substrate in MAGL Assay Buffer to the desired working concentrations. Prepare serial dilutions of the test compound and the positive control.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 150 µL of MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of solvent.
-
Background Wells: 160 µL of MAGL Assay Buffer and 10 µL of solvent.[16]
-
Inhibitor Wells: 140 µL of MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature.
-
Initiate Reaction: Add 10 µL of the MAGL substrate to all wells to start the reaction.[16]
-
Measurement: Incubate the plate for 10-30 minutes at room temperature and then read the absorbance at 405-415 nm.[16]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for inhibitor screening.
References
- 1. FAAH | Rupa Health [rupahealth.com]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629) - ChEMBL [ebi.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 13. flore.unifi.it [flore.unifi.it]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
Cross-Validation of Physicochemical and Spectroscopic Data for 1-(1-cyclopropylethyl)-1H-pyrazole: A Comparative Analysis with Computational Models and Experimental Data of 1-isopropyl-1H-pyrazole
For Immediate Release
This guide provides a comparative analysis of the predicted physicochemical and spectroscopic properties of the novel compound 1-(1-cyclopropylethyl)-1H-pyrazole against experimental data of the structurally similar molecule, 1-isopropyl-1H-pyrazole. This cross-validation approach is essential in early-stage drug discovery and chemical research to assess the accuracy of computational models for predicting the behavior of new chemical entities. By comparing theoretical data for an uncharacterized compound with experimental data from a close analogue, researchers can gain confidence in the predicted properties and prioritize synthetic efforts.
Introduction
The validation of in silico models is a critical step in modern chemical research and drug development. Computational chemistry offers a rapid and cost-effective means to predict molecular properties, thereby streamlining the discovery process. This guide focuses on the cross-validation of predicted data for this compound, a novel pyrazole derivative, by comparing it with experimental data for 1-isopropyl-1H-pyrazole. The structural similarity between these two compounds, differing only by the substitution of a cyclopropyl group for a methyl group, makes 1-isopropyl-1H-pyrazole an excellent benchmark for evaluating the predictive power of the employed computational methods.
This guide will detail the computational methodologies used to predict key physicochemical and spectroscopic properties. It will then present a side-by-side comparison of the predicted data for the target compound with available experimental data for its analogue, highlighting the correlations and deviations.
Computational and Experimental Methodologies
Computational Protocol for this compound
The physicochemical and spectroscopic properties of this compound were predicted using Density Functional Theory (DFT), a robust method for quantum chemical calculations.
-
Software: Gaussian 09 suite of programs.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for geometry optimization and frequency calculations.
-
NMR Predictions: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
Solvent Effects: A Polarizable Continuum Model (PCM) can be used to simulate solvent effects, typically in chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), to mimic experimental conditions for NMR spectroscopy.
Experimental Protocol for 1-isopropyl-1H-pyrazole
The following are standard experimental procedures for the characterization of a small organic molecule like 1-isopropyl-1H-pyrazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates. The spectral data is typically reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak (M⁺) and major fragmentation patterns are analyzed to confirm the molecular weight and structure.
Data Comparison: Predicted vs. Experimental
The following tables summarize the predicted data for this compound and the available experimental or supplier-provided data for 1-isopropyl-1H-pyrazole.
Physicochemical Properties
| Property | This compound (Predicted) | 1-isopropyl-1H-pyrazole (Experimental/Supplier Data) |
| Molecular Formula | C₈H₁₂N₂ | C₆H₁₀N₂ |
| Molecular Weight | 136.19 g/mol | 110.16 g/mol |
| LogP (octanol/water) | 1.85 | 1.29 |
| Boiling Point | ~180-190 °C | Not readily available |
| Density | ~0.95 g/cm³ | Not readily available |
Note: Predicted values are estimates from computational models and may vary depending on the specific software and parameters used.
Spectroscopic Data
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 1-isopropyl-1H-pyrazole (Predicted for comparison) |
| H3 (pyrazole) | ~7.5 | ~7.5 |
| H4 (pyrazole) | ~6.2 | ~6.2 |
| H5 (pyrazole) | ~7.4 | ~7.4 |
| CH (ethyl) | ~4.2 (quartet) | - |
| CH₂ (ethyl) | ~1.9 (multiplet) | - |
| CH (isopropyl) | - | ~4.5 (septet) |
| CH₃ (isopropyl) | - | ~1.5 (doublet) |
| CH (cyclopropyl) | ~1.0 (multiplet) | - |
| CH₂ (cyclopropyl) | ~0.5 (multiplet) | - |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 1-isopropyl-1H-pyrazole (Predicted for comparison) |
| C3 (pyrazole) | ~138 | ~138 |
| C4 (pyrazole) | ~105 | ~105 |
| C5 (pyrazole) | ~128 | ~128 |
| CH (ethyl) | ~60 | - |
| CH₂ (ethyl) | ~25 | - |
| CH (isopropyl) | - | ~55 |
| CH₃ (isopropyl) | - | ~23 |
| CH (cyclopropyl) | ~10 | - |
| CH₂ (cyclopropyl) | ~5 | - |
Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 1-isopropyl-1H-pyrazole (Predicted for comparison) |
| C-H stretch (aromatic) | 3100-3150 | 3100-3150 |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=N stretch (ring) | 1500-1550 | 1500-1550 |
| C-N stretch (ring) | 1400-1450 | 1400-1450 |
| Cyclopropyl C-H bend | ~850 | - |
Visualizations
A comprehensive guide for researchers, scientists, and drug development professionals on the computational evaluation of pyrazole-based compounds against various therapeutic targets. This guide provides a comparative overview of docking studies, supported by experimental data and detailed methodologies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Molecular docking studies are pivotal in elucidating the potential binding modes and affinities of these compounds with their respective biological targets, thereby guiding the rational design of more potent and selective therapeutic agents. While a specific comparative study on 1-(1-cyclopropylethyl)-1H-pyrazole is not extensively available in the public domain, this guide presents a broader comparative analysis of various pyrazole analogs from recent literature, offering valuable insights into their structure-activity relationships.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the quantitative data from various docking studies of pyrazole derivatives against a range of biological targets. These tables provide a comparative look at the binding affinities and inhibitory concentrations, where available.
Anticancer Activity
Pyrazole derivatives have been extensively studied as anticancer agents, primarily targeting protein kinases involved in cell proliferation and survival signaling pathways.
| Compound/Derivative Class | Target Protein | Docking Score/Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Pyrazole linked Pyrazoline with Carbothioamide (6h) | EGFR Tyrosine Kinase | Not Specified | 1.66 | [7] |
| Pyrazole linked Pyrazoline with Carbothioamide (6j) | EGFR Tyrosine Kinase | Not Specified | 1.9 | [7] |
| 1,3,4-triarylpyrazole (Compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Not Specified | Not Specified | [13] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | Not Specified | [6] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | Not Specified | [6] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 | Not Specified | [6] |
| Aminopyrimidinyl Pyrazole Analog (Compound 17) | PLK1 | Not Specified | Not Specified | [9] |
| Pyrazole derivative (Compound 25) | RET Kinase | -7.14 | pIC50 = 8.8 | [16] |
| Pyrazole-containing compounds (5) | ErbB2 | Not Specified | 81.67±2.02 (% apoptosis) | [21] |
| Pyrazole-containing compounds (6) | ErbB2 | Not Specified | 90.00±1.52 (% apoptosis) | [21] |
Anti-inflammatory Activity
A significant area of research for pyrazole derivatives is their potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.
| Compound/Derivative Class | Target Protein | Docking Score/Binding Energy (kcal/mol) | Inhibition (%) | Reference |
| Pyrazole-based dimeric compounds | COX-2 | Good binding energies | Not Specified | [11] |
| Pyrazole derivatives with benzofuran (5b) | Not Specified | -7.1 | Significant | [5] |
| Pyrazole derivatives with benzofuran (5c) | Not Specified | Not Specified | Significant | [5] |
| Pyrazole derivatives with benzofuran (6c) | Not Specified | Not Specified | Significant | [5] |
| Heterocyclic derivatives with pyrazole (Compound 12) | COX-2 | Not Specified | Potent | [1][15] |
Antimicrobial and Antiviral Activity
The versatility of the pyrazole scaffold extends to the development of antimicrobial and antiviral agents.
| Compound/Derivative Class | Target Protein/Organism | Docking Score/Binding Energy (kcal/mol) | Activity | Reference |
| 1,3,5-trisubstituted pyrazole (2d) | Glucosamine-6-phosphate synthase | Not Specified | Promising antimicrobial | [3] |
| Pyrano[2,3-c]pyrazole (3c) | Tyrosyl-tRNA synthetase (S. aureus) | -8.31 | Good antibacterial | [8] |
| Pyrano[2,3-c]pyrazole (3d) | Aspartic protease (C. albicans) | -7.98 | Good antifungal | [8] |
| Pyrano[2,3-c] pyrazole (5c) | E. coli MurB / S. aureus DNA gyrase B | Considerable binding energy | MIC: 6.25 - 50 mg/mL | [10] |
| Ferrocenyl-substituted pyrazole | DNA gyrase | -9.6 | Strong antimicrobial | [20] |
| Pyrazole derivatives of Usnic acid (Compound 17) | SARS-CoV-2 Main Protease (6LZE) | Strong affinity | Potential antiviral | [18] |
| Pyrazole derivatives of Usnic acid (Compound 39) | SARS-CoV-2 Main Protease (6LZE) | Strong affinity | Potential antiviral | [18] |
| Ethoxy phthalimide pyrazole derivatives (6a-e) | VZV Thymidine Kinase, VZV Protease, CMV Tegument protein pp71 | Strong binding free energy | Antiviral activity | [17] |
Experimental Protocols: A Generalized View
The methodologies for molecular docking studies of pyrazole derivatives, while varying in specific parameters, generally follow a standardized workflow.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyrazole derivatives are typically sketched using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry and energy minimization using computational chemistry tools. This often involves assigning correct atom types and charges.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The specific binding site for docking is identified, often based on the location of a known inhibitor or through cavity detection algorithms.
2. Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, with AutoDock, PyRx, and Glide being commonly cited in the literature for pyrazole derivatives.[1][6][22]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking algorithm will attempt to place the ligand.
-
Docking Algorithm: The software then uses a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then selected for further analysis.
3. Analysis of Results:
-
Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the pyrazole derivative and the amino acid residues in the active site of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Correlation with Experimental Data: The docking scores and predicted binding modes are often correlated with in vitro experimental data, such as IC50 values, to validate the computational model. A good correlation suggests that the docking protocol is reliable for predicting the activity of new derivatives.
Visualizing Molecular Docking and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a generic kinase signaling pathway, a frequent target of pyrazole-based inhibitors.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tsijournals.com [tsijournals.com]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. ajpp.in [ajpp.in]
- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 'Synthesis, antiviral activity, molecular docking, and molecular dynamics studies of ethoxy phthalimide pyrazole derivatives against Cytomegalovirus and Varicella-Zoster virus: potential consequences and strategies for developing new antiviral treatments' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 1-(1-cyclopropylethyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of the novel small molecule inhibitor, 1-(1-cyclopropylethyl)-1H-pyrazole. Due to the absence of publicly available data for this specific compound, this document serves as an illustrative framework. It outlines the essential experimental approaches and data presentation formats for evaluating off-target profiles, using hypothetical yet representative data based on the broader class of pyrazole-based kinase inhibitors. This guide compares the hypothetical off-target profile of this compound with two fictional alternative pyrazole-based compounds: a close structural analog (Alternative A) and a more structurally diverse pyrazole derivative (Alternative B).
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the on-target and off-target activities of this compound and its alternatives.
Table 1: Kinase Selectivity Profile (IC50 in nM)
This table presents the half-maximal inhibitory concentration (IC50) values against the intended target kinase (a hypothetical Cyclin-Dependent Kinase, CDK-X) and a panel of common off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50 nM) | Alternative A (IC50 nM) | Alternative B (IC50 nM) |
| CDK-X (On-Target) | 15 | 25 | 10 |
| ABL1 | >10,000 | >10,000 | 8,500 |
| SRC | 850 | 1,200 | >10,000 |
| LCK | 1,500 | 2,500 | >10,000 |
| VEGFR2 | 5,500 | 7,800 | 9,200 |
| p38α (MAPK14) | 2,100 | 3,300 | 4,500 |
| GSK3β | >10,000 | 9,500 | >10,000 |
| ROCK1 | 4,800 | 6,200 | 7,100 |
Table 2: Receptor Binding Profile (% Inhibition at 10 µM)
This table shows the percent inhibition of binding to a panel of common off-target receptors at a single high concentration (10 µM) of the test compound. Higher percentage inhibition suggests a greater potential for off-target interaction.
| Receptor Target | This compound (% Inhibition) | Alternative A (% Inhibition) | Alternative B (% Inhibition) |
| Adrenergic α1A | 12 | 15 | 8 |
| Dopamine D2 | 8 | 10 | 5 |
| Histamine H1 | 18 | 22 | 11 |
| Muscarinic M1 | 5 | 7 | 2 |
| Serotonin 5-HT2A | 25 | 30 | 15 |
Table 3: In Vitro Cytotoxicity (IC50 in µM)
This table displays the half-maximal inhibitory concentration (IC50) for cytotoxicity in two common cell lines, HepG2 (a human liver cell line) and HEK293 (a human embryonic kidney cell line). Higher IC50 values indicate lower cytotoxicity.
| Cell Line | This compound (IC50 µM) | Alternative A (IC50 µM) | Alternative B (IC50 µM) |
| HepG2 | >50 | 45 | >50 |
| HEK293 | 42 | 38 | >50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines a competitive binding assay to quantify the interactions between a test compound and a panel of kinases.
Objective: To determine the IC50 values of the test compounds against a broad range of kinases to assess selectivity.
Materials:
-
Test compounds (this compound and alternatives)
-
KINOMEscan™ screening panel (e.g., Eurofins DiscoverX)
-
Assay buffer
-
Control compounds (e.g., a known promiscuous inhibitor and a highly selective inhibitor)
-
96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and control compounds in 100% DMSO. Create a series of dilutions to generate a dose-response curve.
-
Assay Setup: The KINOMEscan™ assay is typically performed by a specialized vendor. The assay involves the test compound, the kinase of interest tagged with a DNA label, and a ligand-coated solid support.
-
Competition Binding: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound.
-
Data Analysis: The results are expressed as a percentage of the control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Receptor-Ligand Binding Assays (Eurofins SafetyScreen)
This protocol describes radioligand binding assays to screen for off-target interactions with a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2][3][4][5]
Objective: To identify potential off-target binding of the test compounds to a panel of safety-relevant receptors.
Materials:
-
Test compounds
-
A panel of cell membranes expressing the target receptors (e.g., SafetyScreen44 Panel)[1][3][4]
-
Radiolabeled ligands specific for each receptor
-
Assay buffer
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration for single-point screening (e.g., 10 µM).
-
Assay Reaction: In a multi-well plate, combine the cell membranes, the specific radioligand, and the test compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a filter plate and wash to separate the bound from the unbound radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol details a colorimetric assay to measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[6][7][8][9][10]
Objective: To determine the cytotoxic potential of the test compounds on cultured cells.
Materials:
-
HepG2 and HEK293 cells
-
Cell culture medium
-
Test compounds
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours). Include wells with vehicle control (negative control) and lysis buffer (positive control).[7]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.[6]
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture from the kit.[6]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).[6][8]
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to off-target effect assessment.
Caption: A typical workflow for assessing the off-target effects of a novel compound.
Caption: Hypothetical signaling pathway showing on-target and potential off-target interactions.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. eurofins.com [eurofins.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. LDH cytotoxicity assay [protocols.io]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(1-cyclopropylethyl)-1H-pyrazole
Disclaimer: This document provides generalized guidance on the proper disposal of pyrazole-based chemical waste, based on information from safety data sheets of structurally similar compounds. The specific compound, 1-(1-cyclopropylethyl)-1H-pyrazole, may have unique hazards not covered here. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for this compound and to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, chemical-resistant aprons or full-body suits may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.
Potential Hazard Profile of Pyrazole Derivatives
To provide context on the potential risks associated with this compound, the following table summarizes the hazards identified in the Safety Data Sheets of related pyrazole compounds.
| Hazard Category | 1H-Tetrazole[1][2][3][4] | 1H-Pyrazole[5][6][7] | Other Pyrazole Derivatives |
| Physical Hazards | Flammable solid.[3] Heating may cause an explosion.[1] | Combustible solid. | May be combustible. |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3] | Harmful if swallowed. Toxic in contact with skin.[6] | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. | Causes skin irritation.[8] | Causes skin irritation.[8] |
| Eye Damage/Irritation | May cause eye irritation. | Causes serious eye damage/irritation.[6] | Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | May cause respiratory irritation.[5][6] | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard | Not specified. | Harmful to aquatic life with long-lasting effects.[6] | Harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for this compound
This section outlines a generalized, procedural approach to the disposal of this compound.
Step 1: Initial Assessment and Waste Characterization
-
Consult the SDS: Obtain the specific Safety Data Sheet for this compound. Pay close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Characterize the Waste: Determine if the waste is pure, unused compound, a dilute solution, or mixed with other chemicals. This will dictate the appropriate waste stream.
-
Quantify the Waste: Accurately measure or estimate the amount of waste to be disposed of.
Step 2: Waste Segregation and Containment
-
Designated Waste Container: Use a dedicated, chemically compatible, and properly sealed container for the pyrazole waste. The container must be in good condition, with no leaks or cracks.
-
Avoid Mixing: Do not mix pyrazole waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to hazardous reactions.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Flammable," "Toxic") as identified in the SDS.
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
Step 3: Storage Pending Disposal
-
Secure Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ventilation: The storage area must be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety department to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.
-
Professional Disposal: The final disposal of the chemical waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 1-(1-cyclopropylethyl)-1H-pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1-cyclopropylethyl)-1H-pyrazole. The following procedures are based on established safety protocols for similar pyrazole derivatives and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile rubber, polychloroprene, butyl rubber, or fluorinated rubber (Viton). Ensure gloves are inspected before use and disposed of properly after handling.[1] |
| Eyes | Safety glasses with side shields or goggles | Must provide front, brow, and temple protection against chemical splashes.[2] |
| Face | Face shield | To be used in addition to safety glasses or goggles, especially when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat is standard for low-volume handling. A chemical-resistant suit may be necessary for larger quantities or in case of a significant spill.[2] |
| Respiratory | Respirator | A NIOSH-approved respirator (e.g., half-face or full-face with appropriate cartridges) should be used in poorly ventilated areas or when the material is aerosolized.[1][3][4] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. Do not wear canvas shoes.[2] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal. Adherence to these steps is critical for maintaining a safe laboratory environment.
Detailed Experimental Protocols
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Gather and Inspect PPE: Before starting any work, ensure all necessary PPE is available and in good condition.
-
Prepare Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Performing the Experiment:
-
Keep containers of the chemical closed when not in use.
-
Be mindful of potential ignition sources if the compound is flammable.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
-
Decontamination of Reusable PPE: If any reusable PPE comes into contact with the chemical, decontaminate it thoroughly according to your institution's safety protocols before reuse.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be segregated into a designated, properly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[5][6]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
4. Spill and Emergency Procedures:
-
Minor Spills:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the area with a suitable solvent, collecting all cleanup materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



